6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
Description
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Properties
IUPAC Name |
6-(2-methylsulfanylpyrimidin-5-yl)hex-5-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-16-11-12-7-9(8-13-11)5-3-2-4-6-10(14)15/h7-8H,2,4,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWZVPARKBBOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C#CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid: A Bifunctional Scaffold for Advanced Therapeutics
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals
Executive Summary
In the rapidly evolving landscape of targeted therapeutics—particularly Targeted Protein Degradation (TPD) and kinase inhibitor design—the architectural geometry of linker and scaffold moieties dictates both pharmacokinetic viability and target-binding thermodynamics. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4) emerges as a highly specialized, bifunctional building block designed to address these exact spatial and reactive constraints[1].
Featuring a rigid internal alkyne vector, a versatile pyrimidine core, and orthogonal functional handles (a carboxylic acid and a methylthio ether), this compound allows for highly modular, divergent synthesis. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, field-proven synthetic protocols, and its strategic application in modern drug discovery.
Molecular Anatomy & Physicochemical Profiling
The utility of 6-(2-(methylthio)pyrimidin-5-yl)hex-5-ynoic acid lies in its distinct structural domains, each engineered for specific chemical transformations.
-
The Pyrimidine Core: A privileged pharmacophore in medicinal chemistry, particularly in cyclin-dependent kinase (CDK) inhibitors[2]. The nitrogen atoms provide essential hydrogen-bond accepting capabilities within kinase hinge regions.
-
The 2-Methylthio Handle: Functions as a masked electrophile. While stable under transition-metal cross-coupling conditions, it can be readily oxidized to a sulfoxide or sulfone. This oxidation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, priming the C2 position for rapid Nucleophilic Aromatic Substitution ( SNAr ) by amines or anilines.
-
The Hex-5-ynoic Acid Tail: The internal alkyne introduces a rigid, linear sp -hybridized spacer. In PROTAC design, rigid linkers minimize the entropic penalty associated with the folding of flexible PEG chains, thereby stabilizing the critical ternary complex. The terminal carboxylic acid enables standard amide coupling with target-binding ligands[3].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for downstream formulation and reaction planning.
| Property | Value | Scientific Implication |
| CAS Number | 2356229-56-4 | Unique identifier for regulatory and procurement tracking[3]. |
| Molecular Formula | C11H12N2O2S | Indicates a moderate heavy-atom count, ideal for a linker/scaffold. |
| Molecular Weight | 236.29 g/mol | Low molecular weight ensures the final conjugated drug remains within Lipinski/bRo5 limits[1]. |
| SMILES | O=C(O)CCCC#CC1=CN=C(SC)N=C1 | Confirms the internal nature of the alkyne and para-relationship to the pyrimidine nitrogens[3]. |
| LogP (Estimated) | 1.8 - 2.2 | Favorable lipophilicity; ensures the linker does not overly drive non-specific hydrophobic interactions. |
Retrosynthetic Strategy & Primary Synthesis
The most robust route to access this scaffold is via a Sonogashira cross-coupling between 5-bromo-2-(methylthio)pyrimidine and hex-5-ynoic acid.
Causality in Reaction Design
Why Sonogashira? The sp2
sp carbon-carbon bond formation is highly efficient and tolerates both the free carboxylic acid and the thioether.Catalyst Selection: Pd(PPh3)2Cl2 is preferred over Pd(dppf)Cl2 because the monodentate triphenylphosphine ligands allow for easier transmetallation from the copper acetylide intermediate in sterically unhindered substrates.
Solvent & Base: DMF provides the necessary dielectric constant to stabilize the oxidative addition complex, while Triethylamine ( Et3N ) acts as both the base to deprotonate the terminal alkyne and the ligand for the active Cu(I) species.
Figure 1: Retrosynthetic and forward synthesis workflow for the target scaffold.
Protocol 1: Self-Validating Sonogashira Coupling
This protocol is designed with built-in validation steps to ensure high fidelity and yield.
-
Preparation: In an oven-dried Schlenk flask under argon, charge 5-bromo-2-(methylthio)pyrimidine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq).
-
Solvent Addition: Add anhydrous DMF (0.2 M) and degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the alkyne.
-
Reagent Addition: Inject anhydrous Et3N (3.0 eq) followed by hex-5-ynoic acid (1.2 eq).
-
Reaction Execution: Heat the mixture to 80°C.
-
In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting bromide mass ( m/z 205/207) is entirely replaced by the product mass ( m/z 237 [M+H]+ ).
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing emulsion formation and product contamination.
-
Purification: Dry the organic layer over Na2SO4 , concentrate, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure product.
Downstream Applications: PROTACs & Kinase Inhibitors
The true value of 6-(2-(methylthio)pyrimidin-5-yl)hex-5-ynoic acid is realized in its downstream functionalization. It serves as a central hub for constructing bifunctional molecules.
Orthogonal Functionalization Strategy
To build a PROTAC or a complex kinase inhibitor, the molecule must be attached to two distinct ligands. The orthogonality of the carboxylic acid and the methylthio group allows for a sequential, one-pot-compatible derivatization.
-
Amide Coupling (C-Terminus): The hex-5-ynoic acid tail is activated using HATU and DIPEA, reacting cleanly with primary or secondary amines of a target-binding ligand (e.g., a BRD4 or AR ligand).
-
Oxidation & SNAr (Pyrimidine Core): The methylthio group is oxidized using mCPBA (meta-chloroperoxybenzoic acid) to the corresponding sulfone. The sulfone is an exceptional leaving group. Subsequent introduction of an E3 ligase ligand (e.g., a thalidomide derivative or VHL ligand) containing a nucleophilic amine results in rapid displacement, yielding the final PROTAC.
Figure 2: Sequential orthogonal functionalization workflow for PROTAC assembly.
Protocol 2: Oxidation and SNAr (Self-Validating)
-
Oxidation: Dissolve the amide-coupled intermediate (1.0 eq) in DCM at 0°C. Add mCPBA (2.2 eq) portion-wise.
-
Validation: TLC will show a rapid shift to a highly polar baseline spot (sulfoxide), which slowly converts to a mid-polarity spot (sulfone). LC-MS will confirm the +32 Da mass shift.
-
-
Quench: Quench with saturated aqueous Na2S2O3 to destroy excess peroxide, followed by saturated NaHCO3 to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM.
-
SNAr Displacement: Dissolve the crude sulfone in NMP or DMSO. Add the E3 ligase amine ligand (1.5 eq) and DIPEA (3.0 eq). Heat to 90°C for 4-6 hours.
-
Causality: NMP/DMSO stabilizes the Meisenheimer complex intermediate during the SNAr transition state, dramatically accelerating the reaction compared to less polar solvents.
-
Conclusion
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is a masterclass in rational chemical design. By combining a privileged pyrimidine pharmacophore with a rigid alkyne vector and orthogonal reactive handles, it bypasses traditional synthetic bottlenecks in bifunctional molecule assembly. Whether utilized as a rigidified PROTAC linker to minimize entropic penalty, or as a core scaffold for next-generation CDK inhibitors[2], its integration into discovery pipelines offers a distinct thermodynamic and synthetic advantage.
References
-
Sigma-Aldrich. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid Product Page.1
-
Advanced ChemBlocks. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4) Specifications.4
-
Google Patents (WO2016194831A1). PYRIDO[3,4-d]PYRIMIDINE DERIVATIVE AND PHARMACEUTICALLY ACCEPTABLE SALT THEREOF (CDK Inhibitor Design & Pyrimidine Derivatization).2
Sources
- 1. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid | 2356229-56-4 [sigmaaldrich.com]
- 2. WO2016194831A1 - PYRIDO[3,4-d]PYRIMIDINE DERIVATIVE AND PHARMACEUTICALLY ACCEPTABLE SALT THEREOF - Google Patents [patents.google.com]
- 3. achemblock.com [achemblock.com]
- 4. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid 95% | CAS: 2356229-56-4 | AChemBlock [achemblock.com]
Biological Activity of Pyrimidine Derivatives: A Comprehensive Technical Guide to Pharmacological Mechanisms and Experimental Validation
Introduction: The Pyrimidine Pharmacophore
In medicinal chemistry, the pyrimidine ring (1,3-diazine) is universally recognized as a privileged scaffold. As an application scientist overseeing early-stage drug discovery, I view pyrimidine not merely as a structural backbone, but as a dynamic pharmacophore. Its two sp2 -hybridized nitrogen atoms serve as potent hydrogen bond acceptors, while the electron-deficient nature of the aromatic ring facilitates strong π−π stacking interactions with aromatic amino acid residues within protein binding pockets[1].
Because pyrimidine forms the core of natural nucleobases (cytosine, thymine, uracil), its derivatives act as exceptional bioisosteres for the adenine ring of ATP. This structural mimicry allows pyrimidine derivatives to seamlessly insert into the highly conserved hinge region of various kinases, making them the cornerstone of modern targeted oncology and antimicrobial therapies[2].
Core Mechanisms of Action in Oncology
The biological activity of pyrimidine derivatives is most profoundly characterized by their ability to disrupt oncogenic signaling pathways. The causality behind their efficacy lies in their highly tunable structure; subtle substitutions at the C2, C4, or C5 positions can shift a molecule from a broad-spectrum cytotoxic agent to a highly selective kinase inhibitor.
Epidermal Growth Factor Receptor (EGFR) Inhibition
In non-small cell lung cancer (NSCLC), mutant EGFR is a primary oncogenic driver. While first-generation quinazoline-based (benzene-fused pyrimidine) inhibitors were revolutionary, acquired resistance via the T790M "gatekeeper" mutation necessitated structural evolution. Recent developments in pyrrolo[2,3-d]pyrimidine and anilino-pyrimidine derivatives have demonstrated the ability to covalently bind to the Cys797 residue[3]. This covalent engagement completely blocks ATP binding, effectively neutralizing even the highly resistant L858R/T790M/C797S triple mutations with nanomolar precision[4].
Cell Cycle Regulation via CDK4/6
Cyclin-dependent kinases (CDKs) orchestrate cell cycle progression. Pyrimidine-based therapeutics (e.g., palbociclib, abemaciclib) competitively bind to the ATP-binding pocket of CDK4/6. By inhibiting the phosphorylation of the retinoblastoma (Rb) protein, these derivatives prevent the release of E2F transcription factors, enforcing a robust G1 phase cell cycle arrest in hormone receptor-positive breast cancers[5].
Apoptosis Induction and PI3K/AKT Axis Inhibition
Beyond direct kinase inhibition, highly substituted pyrimidine-5-carbonitrile derivatives have been shown to inhibit the PI3K/AKT/mTOR survival cascade. By suppressing AKT phosphorylation, these compounds trigger intrinsic apoptotic pathways, characterized by the downregulation of anti-apoptotic Bcl-2, the upregulation of pro-apoptotic Bax, and the subsequent cleavage of Caspase-3[6][7].
Systems Biology Visualization
To contextualize the biochemical impact of these compounds, the following diagram illustrates the topological inhibition of the EGFR pathway by pyrimidine derivatives.
Fig 1: Mechanism of mutant EGFR inhibition by pyrimidine-based TKIs and downstream pathway effects.
Quantitative Pharmacological Data
The structural versatility of pyrimidines translates to diverse potency profiles. Table 1 summarizes the in vitro efficacy of recently developed pyrimidine scaffolds against key oncology targets.
| Compound Scaffold | Target / Cell Line | IC 50 Value | Primary Mechanism of Action | Reference |
| Pyrrolo[2,3-d]pyrimidine (Cmpd 12i) | EGFR (T790M mutant) | 0.21 nM | Covalent Tyrosine Kinase Inhibition | [3] |
| Substituted Pyrimidine (Cmpd A8) | EGFR ( L858R/T790M/C797S ) | 2.9 nM | Selective Triple-Mutant EGFR Inhibition | [4] |
| Pyrido[2,3-d]pyrimidine (Cmpd 63) | PC-3 (Prostate Cancer) | 1.54 µM | CDK4/6 Inhibition & Apoptosis Induction | [5] |
| Pyrimidine-5-carbonitrile (Cmpd 7f) | K562 (Leukemia) | 2.62 µM | PI3K/AKT Pathway Inhibition | [7] |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, empirical validation of pyrimidine derivatives requires orthogonal testing. As an application scientist, I mandate a two-tiered approach: enzymatic profiling followed by phenotypic cellular validation.
Protocol 1: High-Throughput Kinase Profiling (ADP-Glo Assay)
Rationale & Causality: Aromatic pyrimidine derivatives frequently exhibit auto-fluorescence, which introduces false positives in standard FRET-based assays. The ADP-Glo assay is chosen because it relies on luminescence, completely bypassing compound fluorescence interference. It measures the universal product of kinase activity (ADP), ensuring direct causality between compound binding and enzymatic shutdown.
Step-by-Step Workflow:
-
Kinase Reaction: In a 384-well white microplate, combine 10 µL of recombinant target kinase (e.g., mutant EGFR) with the pyrimidine derivative (serial dilutions from 10 µM to 0.1 nM) in assay buffer (40 mM Tris-HCl, 20 mM MgCl 2 , 0.1 mg/mL BSA, 2 mM DTT). Incubate for 15 minutes at room temperature (RT).
-
Substrate Addition: Initiate the reaction by adding 5 µL of ATP/Substrate mix. Incubate for 60 minutes at RT.
-
ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at RT.
-
Signal Generation: Add 30 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence using a microplate reader. Calculate the IC 50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Phenotypic Validation (SRB Cytotoxicity Assay)
Rationale & Causality: While the MTT assay is common, it relies on mitochondrial reductases. Certain pyrimidine derivatives can transiently inhibit mitochondrial metabolism without causing cell death, skewing MTT results. The Sulforhodamine B (SRB) assay is superior here because it stoichiometrically binds to basic amino acid residues under mildly acidic conditions, providing a direct, metabolism-independent measurement of total cellular protein mass (true cytotoxicity)[8].
Step-by-Step Workflow:
-
Cell Seeding: Plate target cancer cells (e.g., H1975, MCF-7) at a density of 5×103 cells/well in 96-well clear-bottom plates. Incubate for 24 hours at 37°C in 5% CO 2 .
-
Compound Treatment: Aspirate media and add fresh media containing serial dilutions of the pyrimidine derivative. Incubate for 72 hours.
-
Fixation: Gently add 50 µL of cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cells in situ. Wash plates 4 times with distilled water and air-dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution dissolved in 1% acetic acid to each well. Incubate for 30 minutes at RT in the dark.
-
Washing & Solubilization: Wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 10 minutes.
-
Readout: Measure optical density (OD) at 540 nm. Calculate the half-maximal growth inhibitory concentration (GI 50 ).
End-to-End Experimental Workflow Visualization
Fig 2: End-to-end experimental workflow for validating pyrimidine-based kinase inhibitors.
References
-
Anjali, Nain S. "Diverse Biological Activity of Pyrimidine Derivatives: A Review." Curr Drug Discov Technol. 2025.1
-
Zhang C, et al. "Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors." Mol Divers. 2025.4
-
Xia Z, et al. "The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations." Eur J Med Chem. 2021.3
-
Abbas SE, et al. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances. 2023.5
-
O'Reilly KE, et al. "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562." Molecules / Taylor & Francis. 2021.7
-
Tudino B, et al. "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study." MDPI Molecules. 2021.8
-
Chen XB, et al. "The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids." Future Med Chem. 2024.9
-
George RF, et al. "Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors." Future Med Chem. 2019.6
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- 2. orientjchem.org [orientjchem.org]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 6. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid: Solubility, Stability, and Handling Protocols
Executive Summary
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4) is a highly specialized bifunctional building block frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), targeted covalent inhibitors, and chemical probes. Structurally, it features a terminal carboxylic acid linked via a rigid hex-5-ynoic spacer to a 2-(methylthio)pyrimidine core. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, focusing on the thermodynamic drivers of its solubility and the mechanistic pathways of its degradation.
Structural Deconstruction & Causality
The behavior of this molecule in solution is governed by the competing electronic and steric effects of its three primary motifs:
-
Carboxylic Acid: Provides a critical handle for bioconjugation (e.g., amide coupling). Its predicted pKa (~4.5–5.0) dictates that the molecule is predominantly unionized and lipophilic in acidic environments, but highly ionized (and thus more water-soluble) at physiological pH [3].
-
Hex-5-ynoic Alkyne Linker: Introduces a rigid, linear hydrophobic vector. While this rigidity reduces conformational entropy—often enhancing target binding affinity—it typically decreases aqueous solubility due to the high desolvation penalty of the hydrophobic chain.
-
2-(Methylthio)pyrimidine Core: The pyrimidine nitrogen atoms are weakly basic. The methylthio (–SCH₃) group modulates the electron density of the ring. More importantly, the divalent sulfur atom is a significant chemical liability, serving as the primary site for oxidative degradation[1].
Solubility Dynamics
Solubility is not a static property; it is a dynamic equilibrium influenced by solvent polarity, pH, and temperature. Based on the behavior of analogous methylthio-pyrimidine carboxylic acids, the free acid form exhibits poor solubility in unbuffered water but dissolves readily in polar aprotic solvents [2]. At physiological pH (7.4), the deprotonation of the carboxylic acid to a carboxylate anion significantly lowers the partition coefficient (LogD), facilitating ion-dipole interactions with water and improving solubility.
Table 1: Anticipated Solubility Matrix
| Solvent System | Solubility Profile | Mechanistic Rationale |
| Water (pH < 4.0) | Very Low (< 0.1 mg/mL) | Carboxylic acid is protonated (neutral); the hydrophobic hexynyl alkyne chain dominates the physicochemical profile. |
| PBS Buffer (pH 7.4) | Moderate (1 - 5 mg/mL) | Carboxylic acid is ionized (carboxylate anion), facilitating strong ion-dipole interactions with the aqueous medium. |
| DMSO / DMF | High (> 50 mg/mL) | Polar aprotic solvents efficiently disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers. |
| Methanol / Ethanol | Moderate to High | Polar protic solvents effectively solvate both the polar pyrimidine core and the hydrophobic tail. |
| Dichloromethane (DCM) | Moderate | Solvates the lipophilic hexynyl chain, but lacks strong hydrogen bond acceptors to fully solvate the acid moiety. |
Stability & Degradation Pathways
The critical quality attribute (CQA) most at risk during the storage and handling of this compound is the integrity of the 2-methylthio group. Divalent sulfur in thioethers is highly susceptible to oxidation by atmospheric oxygen, light-induced radical processes, or reactive oxygen species (ROS).
The degradation proceeds via a two-step oxidative pathway:
-
Sulfoxide Formation: The initial oxidation yields the sulfoxide (–S(O)CH₃), corresponding to a mass increase of +16 Da.
-
Sulfone Formation: Further oxidation yields the highly electron-withdrawing sulfone (–SO₂CH₃), a mass increase of +32 Da.
In synthetic process chemistry, the deliberate oxidation of a 2-methylthio pyrimidine to a sulfone is a common strategy to activate the 2-position for nucleophilic aromatic substitution (SNAr) [1]. However, in the context of API storage or biological assay preparation, this transformation represents a critical loss of purity and structural integrity.
Fig 1. Oxidative degradation of the 2-methylthio moiety to sulfoxide and sulfone derivatives.
Experimental Protocols (Self-Validating Systems)
To ensure rigorous quality control, the following self-validating protocols are recommended for characterizing this compound in a laboratory setting.
Protocol 1: Kinetic Aqueous Solubility Profiling via Laser Nephelometry
-
Causality: Traditional thermodynamic shake-flask methods are material-intensive and slow. Nephelometry measures the scattering of light caused by insoluble particles, allowing for high-throughput, low-volume kinetic solubility determination that directly mimics assay preparation conditions.
-
Methodology:
-
Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Validation step: Verify complete dissolution via visual inspection against a black/white background.
-
Serial Dilution: Prepare a concentration gradient (1 µM to 500 µM) by spiking the DMSO stock into PBS (pH 7.4) in a 96-well clear-bottom plate. Maintain a constant final DMSO concentration (e.g., 1% v/v) across all wells to eliminate solvent-induced precipitation artifacts.
-
Incubation: Seal the plate and incubate at 25°C for 2 hours with orbital shaking (300 rpm) to ensure equilibrium.
-
Measurement: Read the plate using a laser nephelometer.
-
Self-Validation/Control: Include a known highly soluble compound (e.g., caffeine) as a negative control for scattering, and a highly insoluble compound (e.g., amiodarone) as a positive control. The inflection point where light scattering significantly exceeds the buffer blank indicates the kinetic solubility limit.
-
Protocol 2: Forced Degradation (Oxidative Stress) via LC-MS
-
Causality: To establish the shelf-life and identify potential degradants, the compound must be subjected to accelerated oxidative stress. LC-MS is utilized because it can resolve the parent peak from degradants chromatographically while confirming the exact mass shifts (+16 Da, +32 Da) associated with sulfur oxidation.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water.
-
Stress Induction: Add 30% H₂O₂ to achieve a final concentration of 0.3% H₂O₂ in the sample vial.
-
Control Generation (Self-Validation): Prepare a parallel vial identical to step 2, but add 10 mM of ascorbic acid (a strong antioxidant) prior to H₂O₂ addition. This validates that any observed degradation is strictly oxidative and can be chemically mitigated.
-
Incubation: Incubate both vials at 40°C for 24 hours.
-
Quenching & Analysis: Quench the reaction with sodium thiosulfate. Inject 5 µL onto an LC-MS system (C18 column, water/acetonitrile gradient with 0.1% formic acid).
-
Data Interpretation: Monitor the Total Ion Chromatogram (TIC). The parent mass[M+H]⁺ is expected at m/z 237.1. Look for emerging peaks at m/z 253.1 (sulfoxide) and m/z 269.1 (sulfone). The ascorbic acid control vial should show >95% intact parent compound, validating the oxidative mechanism.
-
Formulation & Storage Guidelines
To mitigate the physicochemical liabilities identified above, adhere to the following handling practices:
-
Solid Storage: Store the solid powder at -20°C in a tightly sealed, amber glass vial. Backfill the vial with an inert gas (Argon or Nitrogen) to exclude atmospheric oxygen and moisture.
-
Solution Handling: When preparing stock solutions, use anhydrous, degassed DMSO. Aliquot the solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce condensation (water) and accelerate degradation.
-
Buffer Preparation: For biological assays, prepare aqueous dilutions immediately prior to use. Do not store the compound in aqueous buffers for extended periods (>24 hours), as the dissolved oxygen in water will inevitably initiate sulfoxide formation.
References
-
Title: Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | Source: ACS.org (Organic Process Research & Development) | URL: 1
-
Title: Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide | Source: Benchchem.com | URL: 2
-
Title: Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 | Source: Smolecule.com | URL: 3
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An In-Depth Technical Guide to the Purity Analysis of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The compound at the center of this guide, 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4), is a structurally complex molecule featuring a pyrimidine ring, a methylthio ether, and a terminal alkyne integrated into a carboxylic acid chain.[1] Each of these functional groups presents unique challenges and potential liabilities in terms of stability and impurity formation.
This guide provides a comprehensive, field-proven strategy for the purity analysis of this molecule. We will move beyond rote procedural lists to explore the scientific rationale behind the selection of orthogonal analytical techniques. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies described are robust, reliable, and suitable for regulatory scrutiny.[2][3][4][5][6]
Part 1: Anticipating the Challenge - A Profile of Potential Impurities
A robust purity analysis begins not in the lab, but with a theoretical assessment of what impurities are likely to be present. This "impurity profiling" is informed by the synthetic route and the inherent chemical stability of the target molecule.
-
Process-Related Impurities: These are substances that arise from the manufacturing process.[7][8]
-
Starting Materials & Intermediates: Unreacted starting materials or intermediates from reactions like Sonogashira coupling (a common method for forming the C-C triple bond) are prime suspects.
-
Reagents & Catalysts: Residual catalysts (e.g., palladium, copper) and reagents must be monitored.
-
-
Degradation Products: These impurities form during storage or handling.[7] The structure of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid suggests several potential degradation pathways:
-
Oxidation: The methylthio (-SCH₃) group is susceptible to oxidation, which can form the corresponding sulfoxide and, subsequently, the sulfone.[9][10] These species, such as 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid, have been noted in chemical supplier catalogs, suggesting their relevance as potential impurities.[11][12]
-
Hydrolysis: While less common for the core structure, esterification of the carboxylic acid could occur if stored in alcohol solvents.
-
Photodegradation: The conjugated pyrimidine system may be sensitive to light, leading to complex degradation products.[9]
-
-
Residual Solvents: Organic volatile chemicals used in synthesis and purification that are not completely removed.[13][14][15] Their control is mandated by guidelines such as USP <467> and ICH Q3C.[7][13][15]
The overall analytical strategy is therefore designed to separate, identify, and quantify these diverse potential impurities.
Caption: Orthogonal Analytical Strategy for Purity Determination.
Part 2: The Workhorse - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a molecule of this polarity and structure, RP-HPLC with UV detection is the primary and most powerful tool for determining purity and assay. The non-polar stationary phase provides excellent separation for the parent molecule and a wide range of potential impurities.
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 (octadecylsilane) column is the logical starting point due to its versatility and hydrophobicity, which will effectively retain the analyte.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is necessary. The gradient is crucial because it allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime, ensuring a comprehensive screen.
-
Detection: The pyrimidine ring contains a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is preferred as it can collect spectra across a range of wavelengths, helping to distinguish between co-eluting peaks and assess peak purity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Elution:
-
Start at 95% A / 5% B.
-
Linear gradient to 5% A / 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 254 nm (or the determined λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
System Validation and Trustworthiness:
This protocol becomes a self-validating system by incorporating System Suitability Tests (SST) before any analysis, as mandated by regulatory guidelines.[3][6][16] This involves injecting a standard solution multiple times to verify that the system is performing adequately in terms of peak retention time precision, peak area precision, and theoretical plates.
| Validation Parameter | Typical Acceptance Criteria (per ICH Q2(R1)) | Purpose |
| Specificity | Analyte peak is resolved from all known impurities and degradants. | Ensures the method measures only the intended compound.[6] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over 5 concentrations. | Confirms a direct relationship between concentration and response. |
| Accuracy | 98.0% - 102.0% recovery of spiked analyte. | Demonstrates how close the measured value is to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for 6 injections. | Measures the consistency of results for the same sample.[6] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Defines the lowest concentration that can be reliably quantified.[16] |
| Robustness | RSD remains within limits after small, deliberate changes. | Shows the method's reliability with minor variations.[6] |
Table summarizing key HPLC validation parameters as per ICH Q2(R1) guidelines.[3][16]
Part 3: Structural Elucidation and Confirmation
While HPLC provides quantitative data on purity, it does not definitively identify the chemical structure of the main peak or its impurities. For this, we turn to spectroscopic techniques.
Rationale: By coupling the separation power of HPLC with the detection power of mass spectrometry, we can obtain the mass-to-charge ratio (m/z) of impurities as they elute from the column.[17] This is the single most effective technique for tentatively identifying unknown process-related impurities and degradation products. For example, the expected sulfoxide degradant would show an [M+H]⁺ ion at m/z 253.3, a +16 Da shift from the parent compound (m/z 237.3).
Rationale: NMR is the gold standard for unambiguous structural confirmation.[18] ¹H and ¹³C NMR spectra provide a complete map of the molecule's carbon-hydrogen framework, confirming the identity of the bulk material.
Furthermore, Quantitative NMR (qNMR) has emerged as a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[19][20][21][22] The area of an NMR signal is directly proportional to the number of nuclei responsible for it.[19][23] By adding a certified internal standard of known purity and concentration to the sample, one can calculate the absolute purity of the analyte with high precision.[21] This technique is invaluable for qualifying in-house primary reference standards.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic acid (certified reference material). It is stable, has sharp, well-resolved peaks away from the analyte signals, and is soluble in the chosen solvent.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~10 mg of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid.
-
Accurately weigh ~5 mg of the maleic acid internal standard.
-
Dissolve both solids together in ~0.75 mL of DMSO-d₆ in an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Critical Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any peak of interest (analyte and IS). A D1 of 30 seconds is often a safe starting point. This ensures all protons have fully relaxed between pulses, making the signal integrals directly comparable.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., a pyrimidine CH).
-
Integrate the signal for the two olefinic protons of maleic acid.
-
-
Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.
-
Caption: Workflow for Quantitative NMR (qNMR) Purity Assay.
Part 4: Analysis of Residual Solvents via Headspace GC-MS
Rationale: Residual solvents provide no therapeutic benefit and must be controlled to meet safety-based limits.[14] The standard method for this analysis is Gas Chromatography (GC) with a headspace autosampler, as outlined in USP <467>.[13][24] Headspace sampling is ideal because it introduces only the volatile components (the solvents) into the GC system, leaving the non-volatile API behind, which protects the instrument.
-
Instrumentation: GC system with a headspace autosampler, Flame Ionization Detector (FID), and preferably a Mass Spectrometer (MS) for identity confirmation.
-
Sample Preparation: Accurately weigh a specific amount of the test article into a headspace vial. Add a high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Headspace Conditions: The vial is heated to a specific temperature for a set time, allowing volatile solvents to partition into the headspace gas.
-
Injection: A sample of the headspace gas is automatically injected into the GC.
-
Separation & Detection: The GC column separates the solvents based on their boiling points and polarity. The FID quantifies them, and the MS confirms their identity by comparing their mass spectra to a library.
-
Quantification: The concentration of each solvent is determined by comparison to a standard containing known amounts of all potential solvents used in the manufacturing process. The results are compared against the limits defined in USP <467> for Class 1, 2, and 3 solvents.[13][24]
Conclusion: Synthesizing Data for a Definitive Purity Statement
The purity of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid cannot be assured by a single analytical technique. A robust and defensible purity assessment is an amalgamation of orthogonal data. RP-HPLC provides the high-level purity value (e.g., 99.5% by area normalization) and quantifies specified impurities. LC-MS provides the identity of those impurities. qNMR offers a highly accurate, absolute purity value that can qualify a reference standard. Finally, headspace GC-MS ensures that volatile organic impurities are below safety-critical thresholds. By integrating these expert-driven methodologies, researchers and drug developers can establish a comprehensive and trustworthy purity profile, ensuring the quality and safety of their materials for downstream applications.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Available at: [Link]
-
USP 467 Residual Solvents Guide for Pharma Manufacturers - ResolveMass Laboratories Inc. (2025, July 9). Available at: [Link]
-
467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27). Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). Available at: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). Available at: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Available at: [Link]
-
Understanding the Revisions to USP Monograph <467>: Residual Solvents - Phenomenex. Available at: [Link]
-
Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Available at: [Link]
-
USP <467> Residual Solvents Guidelines | PDF | Gas Chromatography - Scribd. (2025, February 12). Available at: [Link]
-
What is qNMR and why is it important? - Mestrelab Resources. (2024, September 16). Available at: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy - gmp-compliance.org. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (1995, June). Available at: [Link]
-
Mastering the Chemistry of Methylthio Compounds: A Guide for Global Chemical Buyers. (2024, September 2). Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Available at: [Link]
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Impurities in New Drug Substances - ICH Q3 | PDF | Solvent | Toxicity - Scribd. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
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Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC. Available at: [Link]
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Biodegradation of methylthio-s-triazines by Rhodococcus sp. strain FJ1117YT, and production of the corresponding methylsulfinyl, methylsulfonyl and hydroxy analogues - PubMed. (2007, March 15). Available at: [Link]
-
Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, August 5). Available at: [Link]
-
Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process | Journal of Agricultural and Food Chemistry - ACS Publications. (2013, May 10). Available at: [Link]
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Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. (2022, April 15). Available at: [Link]
-
Enantioselective Trifunctionalization of Terminal Alkynes | Journal of the American Chemical Society - ACS Publications. (2025, November 24). Available at: [Link]
-
Pyrimidine and its derivatives | PPTX - Slideshare. Available at: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]
-
2356229-58-6|6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid - ChemExpress. Available at: [Link]
-
Single-Step Synthesis of Pyrimidine Derivatives | Journal of the American Chemical Society. (2006, October 12). Available at: [Link]
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- 24. scribd.com [scribd.com]
The Pyrimidine Scaffold in Modern Therapeutics: Mechanistic Paradigms and Target Engagement Workflows
Executive Summary
In medicinal chemistry, the pyrimidine ring is universally recognized as a "privileged scaffold." Its planar, electron-rich, six-membered heterocyclic structure closely mimics endogenous nucleobases (cytosine, thymine, and uracil), allowing it to interface seamlessly with a vast array of enzymatic pockets and receptors. As a Senior Application Scientist, I have observed that the success of pyrimidine-based compounds in oncology and virology stems from two primary mechanistic paradigms: antimetabolite enzyme inhibition (e.g., targeting Thymidylate Synthase) and ATP-competitive kinase inhibition [1].
This technical guide deconstructs the structural biology behind these targets, synthesizes recent quantitative data on novel derivatives, and provides self-validating experimental workflows to definitively prove intracellular target engagement.
Mechanistic Paradigm I: Thymidylate Synthase (TS) Inhibition
Thymidylate Synthase (TS) is a highly validated target in oncology because it catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP)[2]. This reaction, which utilizes 5,10-methylenetetrahydrofolate (mTHF) as a methyl donor, is the sole de novo source of thymidylate required for DNA replication[3].
The Causality of "Suicide" Inhibition
Classic pyrimidine antimetabolites, such as 5-Fluorouracil (5-FU), are prodrugs that convert intracellularly into the active metabolite 5-fluoro-dUMP (FdUMP) [2]. The mechanistic brilliance of FdUMP lies in its exploitation of the enzyme's own catalytic cycle.
-
The active site nucleophile (Cys189) attacks the C6 position of the pyrimidine ring.
-
The enzyme attempts to transfer the methyl group from mTHF to the C5 position of the pyrimidine[4].
-
In a natural dUMP substrate, a C5 hydrogen proton is abstracted to resolve the complex. However, in FdUMP, the highly electronegative C5 fluorine atom cannot be abstracted[3].
-
The reaction stalls, trapping the enzyme, the mTHF cofactor, and the FdUMP molecule in a covalently bound, irreversible ternary complex [3].
This dead-end complex depletes dTMP pools, causing a massive accumulation of dUMP, which is misincorporated into DNA, ultimately triggering futile base excision repair and apoptosis[2].
Logical flow of Thymidylate Synthase (TS) inhibition by FdUMP leading to apoptosis.
Mechanistic Paradigm II: Kinase Inhibition via ATP Mimicry
Beyond antimetabolites, pyrimidine derivatives have revolutionized targeted cancer therapy as ATP-competitive kinase inhibitors[1]. Because the pyrimidine core structurally mimics the adenine ring of ATP, it can dock into the highly conserved hinge region of the kinase catalytic domain, forming critical hydrogen bonds with the peptide backbone[1].
Recent medicinal chemistry efforts have focused on fusing the pyrimidine ring with other heterocycles (e.g., pyrroles, pyrazoles) to enhance target selectivity and overcome acquired resistance mutations (such as the EGFR T790M "gatekeeper" mutation)[5].
Key Emerging Targets:
-
EGFR & HER2: act as multi-targeted inhibitors against EGFR and HER2, inducing cell cycle arrest by downregulating Bcl-2 and upregulating proapoptotic caspase-3[6].
-
CDK2 & GSK-3β: Novel have demonstrated dual inhibition of CDK2 and GSK-3β, effectively halting the cell cycle at the S-phase and reducing phosphorylated RB1 and β-catenin levels[7].
-
Tropomyosin Receptor Kinases (Trk): Macrocyclic pyrazolo[1,5-a]pyrimidine frameworks exhibit exceptional potency (picomolar IC50 values) against TrkA, TrkB, and TrkC, which are critical drivers in various neurotrophic cancers[8].
Quantitative Profiling of Pyrimidine-Based Kinase Inhibitors
To contextualize the potency of these modern scaffolds, the following table summarizes the inhibitory profiles of recently developed pyrimidine derivatives compared to clinical standards.
| Compound / Scaffold | Primary Target(s) | Reported IC50 Value | Clinical / Experimental Status |
| Erlotinib (Standard) | EGFR (WT) | ~2 nM | FDA Approved (NSCLC)[9] |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | EGFR / CDK2 / HER2 | 40 nM – 204 nM | Experimental (Multi-target)[6] |
| Compound 5g (Pyrazolo[3,4-d]pyrimidine) | CDK2 / GSK-3β | 128 nM / 160 nM | Experimental (Dual Inhibitor)[7] |
| Compound 36 (Macrocyclic PP) | TrkA / TrkB / TrkC | 1.4 nM – 2.4 nM | Experimental (Pan-Trk)[8] |
| Sunitinib (Reference) | VEGFR2 / PDGFR | ~261 nM | FDA Approved[6] |
Self-Validating Experimental Workflows
A common pitfall in drug development is relying solely on biochemical (cell-free) IC50 data, which often fails to translate into cellular efficacy due to poor membrane permeability or off-target cytotoxicity. To ensure scientific integrity, I mandate the use of self-validating assay systems.
Protocol A: Validating Intracellular Target Engagement via CETSA
The Cellular Thermal Shift Assay (CETSA) is the gold standard for proving that a pyrimidine-based kinase inhibitor physically binds its target inside a living cell.
The Causality: Proteins denature and precipitate at specific temperatures. When a small molecule binds to the kinase's active site, it thermodynamically stabilizes the folded protein, shifting its melting temperature ( Tagg ) higher. By quantifying this shift ( ΔTagg ), we definitively separate true target engagement from non-specific phenotypic toxicity.
Step-by-Step Methodology:
-
Cell Culture & Dosing: Seed target cancer cells (e.g., MCF-7 or HepG2) in a 6-well plate. Treat with the pyrimidine inhibitor at 10× the biochemical IC50 for 2 hours to allow intracellular equilibration. Treat a control well with DMSO.
-
Thermal Profiling: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C) in a non-denaturing buffer. Centrifuge at 20,000 ×g for 20 minutes at 4°C. Crucial step: The denatured, unbound proteins will pellet, while the stabilized, inhibitor-bound kinase remains in the soluble supernatant.
-
Quantification: Carefully extract the supernatant. Resolve the soluble fractions via SDS-PAGE and perform a Western Blot probing for the target kinase (e.g., anti-CDK2).
-
Data Analysis: Plot the band intensities against temperature to generate melt curves. Calculate the ΔTagg between the DMSO control and the treated sample. A shift of >2°C validates robust intracellular engagement.
Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement.
Protocol B: Proving Mechanism-Based Irreversible Inhibition (For TS)
To prove that a novel pyrimidine antimetabolite acts via suicide inhibition (like FdUMP) rather than simple competitive inhibition, a Dialysis Washout Assay must be employed.
Step-by-Step Methodology:
-
Enzyme Incubation: Incubate recombinant human TS with the mTHF cofactor and the novel pyrimidine inhibitor for 30 minutes to allow ternary complex formation[4].
-
Baseline Activity: Measure residual TS activity spectrophotometrically by monitoring the conversion of mTHF to dihydrofolate (DHF) at 340 nm[10].
-
Dialysis (The Validation Step): Transfer the mixture to a Slide-A-Lyzer dialysis cassette (10K MWCO) and dialyze against a 1000-fold volume of assay buffer at 4°C for 24 hours to remove all unbound inhibitor.
-
Re-assay: Measure TS activity again.
-
Interpretation: If enzymatic activity returns, the compound is a reversible competitive inhibitor. If the enzyme remains inactive, it proves the formation of a covalent, irreversible dead-end complex[3].
-
References
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry.[Link]
-
Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors. RSC Publishing.[Link]
-
Mechanism of thymidylate synthase inhibition by 5-fluorouracil. Nature Reviews Cancer.[Link]
-
Molecular mechanism of thymidylate synthase-catalyzed reaction. SciSpace.[Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Chemical Biology & Drug Design.[Link]
-
Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors. Bioorganic Chemistry.[Link]
-
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel).[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI. [Link]
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- 7. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
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InChIKey and SMILES for 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
An In-depth Technical Guide to 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, a heterocyclic compound featuring a pyrimidine core. The document details its fundamental molecular identifiers, including the IUPAC name, SMILES string, and InChIKey, which are crucial for unambiguous chemical database referencing. A detailed, field-proven protocol for its synthesis via the Sonogashira cross-coupling reaction is presented, grounded in established organometallic chemistry principles. Furthermore, this guide explores the compound's physicochemical properties and discusses its potential applications in medicinal chemistry and drug discovery, particularly as a chemical probe or a versatile synthetic intermediate for developing novel therapeutics. This document is intended for researchers, chemists, and drug development professionals.
Molecular Identification and Physicochemical Properties
Accurate and consistent identification is the foundation of chemical research. The following section provides the standardized identifiers and key physicochemical properties for 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid.
IUPAC Name and Molecular Identifiers
-
IUPAC Name: 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
The SMILES string provides a line notation representation of the molecule's two-dimensional structure, while the InChIKey offers a fixed-length, hashed representation, ensuring a unique digital identifier for database and web searches.
Physicochemical Data
The structural features of the molecule dictate its physical and chemical behavior, influencing its solubility, membrane permeability, and potential for intermolecular interactions. These properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [1][2] |
| Molecular Weight | 236.29 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically >95% | [1] |
Synthesis and Mechanistic Insights
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the molecule at the alkynyl-pyrimidine C-C bond. This suggests two primary precursors: a halogenated pyrimidine and a terminal alkyne with a carboxylic acid functional group.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Sonogashira Coupling
This protocol describes a reliable method for coupling 5-iodo-2-(methylthio)pyrimidine with hex-5-ynoic acid. The reaction requires a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[5]
Step 1: Reaction Setup
-
To a dry, nitrogen-flushed round-bottom flask, add 5-iodo-2-(methylthio)pyrimidine (1.0 eq).
-
Add hex-5-ynoic acid (1.1 eq).[7]
-
Add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq) and copper(I) iodide (CuI) (0.04-0.10 eq).
-
Dissolve the mixture in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and an amine base (e.g., triethylamine or diisopropylamine), which also serves as the base.
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within 2-12 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the amine base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid.
Step 4: Characterization
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mechanistic Considerations
The Sonogashira coupling proceeds via two interconnected catalytic cycles.[5]
Caption: Simplified mechanism of the Sonogashira reaction.
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the 5-iodo-2-(methylthio)pyrimidine.
-
Copper Cycle: Concurrently, the terminal alkyne (hex-5-ynoic acid) reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The final step involves the reductive elimination of the product from the palladium complex, regenerating the active Pd(0) catalyst.
Applications in Research and Drug Development
The pyrimidine nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs due to its ability to engage in various biological interactions.[4][8][9][10] The unique combination of the pyrimidine ring, the methylthio group, and the terminal alkyne-derived carboxylic acid chain in 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid suggests several potential applications.
Potential as a Kinase Inhibitor Scaffold
Many pyrimidine derivatives are known to function as kinase inhibitors by targeting the ATP-binding site of these enzymes.[4] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. This molecule could serve as a starting point or fragment for designing more potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.
Utility as a Chemical Probe
The carboxylic acid and alkyne functionalities make this molecule a versatile tool for chemical biology. The carboxylic acid can be converted to an amide or ester to attach linkers or reporter tags. More importantly, the alkyne group can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes, biotin, or affinity resins. This enables its use in target identification and validation studies.
Intermediate for Complex Synthesis
This compound is a valuable building block. The carboxylic acid provides a handle for further chemical elaboration, while the pyrimidine ring can be further functionalized. For instance, the methylthio group could be oxidized to a methylsulfone, potentially altering the electronic properties and biological activity of the molecule, a strategy observed in related compounds.[11][12] This allows for the systematic exploration of the chemical space around the core scaffold to optimize for desired pharmacological properties.
Conclusion
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is a well-defined chemical entity with significant potential as a building block and research tool in the field of drug discovery. Its synthesis can be reliably achieved through established methods like the Sonogashira coupling. The combination of a biologically relevant pyrimidine core with versatile functional handles (alkyne and carboxylic acid) makes it an attractive starting point for developing novel kinase inhibitors, chemical probes for target discovery, and more complex therapeutic agents. This guide provides the foundational knowledge required for researchers to procure, synthesize, and strategically utilize this compound in their research and development programs.
References
-
Roy, D. (2022). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ahmad, I., et al. (n.d.). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. ResearchGate. Available at: [Link]
-
Wikipedia (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Verma, A. K., et al. (2023). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. Scientific Reports. Available at: [Link]
-
MilliporeSigma (n.d.). 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. MilliporeSigma. Available at: [Link]
-
PubChem (n.d.). 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid. PubChem. Available at: [Link]
-
Almanza-Perez, J. C., et al. (2015). Synthesis of 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione. Molbank. Available at: [Link]
-
Starostin, E. K., et al. (2000). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. ResearchGate. Available at: [Link]
-
Bridges, T. M., et al. (2018). Discovery of 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, V., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Health Sciences. Available at: [Link]
-
El-Gamil, D. S., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
-
Star-hits (n.d.). 6-(2-methanesulfonylpyrimidin-5-yl)hex-5-ynoic Acid. Star-hits. Available at: [Link]
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Methodological & Application
Application Note: Structural Elucidation of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid using NMR and Mass Spectrometry
Introduction
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of numerous biologically active compounds, including antiviral and antitumor agents.[1][2][3][4] Accurate structural characterization of novel derivatives like this is a critical first step in the research and development pipeline, ensuring compound identity and purity. This application note provides a detailed guide to the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid and outlines robust protocols for their acquisition and interpretation.
Molecular Structure and Properties
Part 1: Mass Spectrometry Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Mass Spectrum
For 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended for accurate mass determination.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z (monoisotopic) |
| [M+H]⁺ | 237.0692 |
| [M+Na]⁺ | 259.0511 |
| [M-H]⁻ | 235.0547 |
Fragmentation Pattern Analysis
The fragmentation of pyrimidine derivatives in mass spectrometry is heavily influenced by the substituents on the ring.[9] Under electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments, the molecule is expected to fragment in a predictable manner. The stability of the pyrimidine ring often results in its retention in many fragment ions.[9]
Common fragmentation pathways for substituted pyrimidines involve the loss of small neutral molecules or radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself.[1][9][10] For the target molecule, key fragmentation events would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the hexynoic acid chain, and fragmentation of the methylthio group.
Protocol for Mass Spectrometry Data Acquisition
This protocol outlines a general procedure for obtaining high-resolution mass spectra using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation:
-
Dissolve 1-2 mg of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
-
For positive ion mode, add 0.1% formic acid to the final solution to promote protonation. For negative ion mode, add 0.1% ammonium hydroxide.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution instrument such as a Q-TOF or Orbitrap mass spectrometer.
-
Ionization Method: Electrospray Ionization (ESI).[1]
-
Polarity: Positive and negative ion modes.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.[9]
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: m/z 50-500.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS data acquisition and analysis.
Part 2: NMR Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid.
Expected ¹H and ¹³C NMR Spectra
The chemical shifts in NMR are highly dependent on the electronic environment of each nucleus. Based on the structure and known data for similar pyrimidine and alkyne-containing molecules, the following chemical shifts can be predicted.[11][12]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Structure Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | -COOH | ~12.0 (s, 1H) | ~174 |
| 2 | -CH₂-COOH | ~2.3 (t, 2H) | ~35 |
| 3 | -CH₂- | ~1.8 (p, 2H) | ~24 |
| 4 | -CH₂-C≡ | ~2.5 (t, 2H) | ~18 |
| 5 | -C≡C- | - | ~80-90 |
| 6 | -C≡C- | - | ~80-90 |
| 7, 11 | Pyrimidine C-H | ~8.5 (s, 2H) | ~157 |
| 8 | Pyrimidine C-S | - | ~170 |
| 10 | Pyrimidine C-alkyne | - | ~120 |
| 9 | -S-CH₃ | ~2.6 (s, 3H) | ~14 |
Note: Chemical shifts are estimates and can be influenced by solvent, concentration, and temperature. DMSO-d₆ is a common solvent for carboxylic acids.[13]
Protocol for NMR Data Acquisition
A standard set of 1D and 2D NMR experiments is recommended for unambiguous structural confirmation.
-
Sample Preparation:
-
Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrumentation and Experiments:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton spectrum to identify all hydrogen environments.
-
¹³C NMR: Standard carbon spectrum (proton-decoupled) to identify all carbon environments.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, particularly within the hexanoic acid chain.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the aliphatic chain to the pyrimidine ring.
-
-
Workflow for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and interpretation.
Conclusion
The structural elucidation of novel compounds like 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is fundamentally reliant on the combined application of mass spectrometry and NMR spectroscopy. While direct experimental data for this specific molecule is not widely published, a robust analytical approach can be designed based on established principles of spectral analysis for related pyrimidine structures. The protocols and expected data presented in this application note provide a comprehensive framework for researchers to confidently acquire, interpret, and validate the structure of this and similar molecules, ensuring the integrity of their research and development efforts.
References
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- (1) H and (13) C NMR Assignments of Four Series Bioactive pyrido[4,3-d]pyrimidine Derivatives. (2012). PubMed.
- 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI.
- Unequivocal total assignment of13C and1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. (n.d.). ResearchGate.
- 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. (n.d.). BLDpharm.
- 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. (n.d.). Ambeed.com.
- 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. (2026). Advanced ChemBlocks.
- 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. (n.d.). Sigma-Aldrich.
- 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl). (2015). MDPI.
- Ibrahim, M. N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Rasayan Journal of Chemistry.
- 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. (n.d.). MilliporeSigma.
- NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories, Inc..
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- 2. article.sapub.org [article.sapub.org]
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- 5. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid 95% | CAS: 2356229-56-4 | AChemBlock [achemblock.com]
- 6. 2356229-56-4|6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid|BLD Pharm [bldpharm.com]
- 7. 2356229-56-4 | 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid | Sulfides | Ambeed.com [ambeed.com]
- 8. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid | 2356229-56-4 [sigmaaldrich.com]
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- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
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- 13. chem.washington.edu [chem.washington.edu]
Application Note: Metabolic Labeling of Proteins with Alkyne-Containing Fatty Acids
Introduction & Mechanistic Overview
Protein lipidation—specifically S-palmitoylation and N-myristoylation—dynamically regulates protein localization, stability, and complex formation. Historically, profiling these modifications required hazardous and time-consuming metabolic labeling with 3 H-palmitate or 3 H-myristate.
The advent of bioorthogonal chemical reporters has revolutionized this field. By substituting endogenous lipids with ω -alkynyl-fatty acids (e.g., Alk-14 for myristoylation, Alk-16/15-YNE for palmitoylation), researchers can metabolically tag lipidated proteins in living cells. Once incorporated, the terminal alkyne remains biologically inert until it is covalently captured via a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) —commonly known as "click chemistry"—using an azide-functionalized fluorophore or biotin tag[1]. This protocol provides a self-validating, highly sensitive framework for tracking protein lipidation and metabolic lipid flux[2].
Fig 1: Workflow for metabolic labeling with alkyne-fatty acids and CuAAC detection.
Experimental Design & Causality (E-E-A-T)
A robust metabolic labeling protocol is not merely a sequence of steps; it is a carefully balanced biochemical system. Understanding the causality behind each reagent is critical for assay success.
-
Endogenous Lipid Depletion: Culturing cells in standard fetal bovine serum (FBS) introduces high concentrations of endogenous palmitate and myristate. These native lipids compete with the alkyne-probes for activation by acyl-CoA synthetases[3]. Utilizing delipidated or dialyzed serum maximizes the specific activity and incorporation rate of the alkyne tracer.
-
Cu(I) Stabilization (TBTA): The CuAAC reaction relies exclusively on the Cu(I) oxidation state. However, Cu(I) is thermodynamically unstable in aqueous, aerobic environments and will rapidly disproportionate or oxidize to inactive Cu(II). The addition of TBTA (tris(benzyltriazolylmethyl)amine) completely envelops the Cu(I) center, protecting it from oxidation while accelerating the cycloaddition reaction[4].
-
Reducing Agent Selection (TCEP vs. DTT): DTT is strictly avoided during the click reaction. While DTT can reduce Cu(II), it forms stable, catalytically dead complexes with Cu(I) and can reduce azides to amines, terminating the reaction. TCEP is used because it efficiently generates Cu(I) without sequestering the catalyst or destroying the azide probe.
-
Self-Validating Linkage Analysis (Hydroxylamine Cleavage): S-palmitoylation attaches fatty acids to cysteine residues via a thioester bond , whereas N-myristoylation attaches to N-terminal glycines via an amide bond . Thioesters are highly susceptible to nucleophilic attack by neutral hydroxylamine (NH 2 OH), while amide bonds are completely resistant. Splitting the sample and treating one half with NH 2 OH provides a definitive, self-validating control to prove that the detected signal is genuine S-acylation[5].
Table 1: Comparison of Alkyne-Fatty Acid Probes
| Probe Name | Chain Length | Target Modification | Enzyme Family | Cleavage Sensitivity |
| Alkyne-Myristate (Alk-14) | C14 | N-myristoylation | N-Myristoyltransferases (NMT) | Resistant to NH 2 OH / KOH |
| Alkyne-Palmitate (Alk-16 / 15-YNE) | C16 | S-palmitoylation | zDHHC Palmitoyltransferases | Sensitive to NH 2 OH / KOH |
Step-by-Step Protocol
Phase 1: Cell Preparation and Metabolic Labeling
-
Seed Cells: Plate the mammalian cell line of interest (e.g., HEK293, HeLa) in 10 cm dishes. Grow to 70–80% confluency.
-
Lipid Starvation: Wash the cells twice with warm PBS. Replace the media with a specialized starvation medium containing 2–5% delipidated FBS (or dialyzed FBS). Incubate for 1 hour at 37°C.
-
Labeling: Prepare a 50 mM stock of the alkyne-fatty acid (e.g., Alk-16) in DMSO. Add the probe to the starvation medium to a final concentration of 20–50 µM . Ensure the final DMSO concentration does not exceed 0.1%.
-
Control: Treat a parallel dish with an equivalent volume of DMSO (Vehicle Control).
-
-
Incubation: Incubate the cells for 2 to 6 hours. (Note: S-palmitoylation is highly dynamic; shorter pulses [1-2 hrs] capture rapid turnover, while longer pulses[4-6 hrs] maximize steady-state labeling).
Phase 2: Cell Lysis and Protein Extraction
-
Harvest: Place dishes on ice. Wash cells three times with ice-cold PBS to remove unincorporated lipids.
-
Lysis: Add 500 µL of Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% SDS, 1x Protease Inhibitor Cocktail).
-
Causality: 1% SDS is required to fully solubilize highly hydrophobic integral membrane proteins and disrupt strong protein-lipid interactions.
-
-
Clarification: Sonicate the lysate (3 x 10 sec bursts) to shear genomic DNA. Centrifuge at 16,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay. Adjust all samples to a uniform concentration (e.g., 2 mg/mL).
Phase 3: CuAAC Click Chemistry Reaction
Prepare the Click Chemistry Master Mix immediately before use. Reagents must be added in the exact order listed in Table 2 to prevent premature copper precipitation.
Table 2: Standard CuAAC Click Chemistry Master Mix
| Addition Order | Component | Final Concentration | Function |
| 1 | Azide-Fluorophore (e.g., Cy5.5-azide) or Azide-Biotin | 100 µM | Detection or enrichment handle |
| 2 | CuSO 4 (from 50 mM aqueous stock) | 1 mM | Source of copper catalyst |
| 3 | TBTA (from 10 mM stock in DMSO) | 100 µM | Cu(I) stabilizing ligand |
| 4 | TCEP (from 50 mM freshly prepared stock) | 1 mM | Reducing agent to generate active Cu(I) |
-
Reaction: Add the Master Mix to 1 mg of the protein lysate. Vortex gently.
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark, with continuous end-over-end rotation.
Phase 4: Precipitation and Validation (Hydroxylamine Cleavage)
-
Methanol/Chloroform Precipitation: To remove unreacted azide-probes and free lipids, add 4 volumes of methanol, 1.5 volumes of chloroform, and 3 volumes of water to the reaction. Vortex vigorously and centrifuge at 10,000 x g for 5 minutes.
-
Wash: Discard the upper aqueous phase. Add 3 volumes of methanol, invert to wash the protein disc at the interface, and centrifuge again. Discard the supernatant and air-dry the pellet for 10 minutes.
-
Resuspension & Cleavage: Resuspend the pellet in 100 µL of 4% SDS buffer. Split the sample into two 50 µL aliquots:
-
Aliquot A (+NH 2 OH): Add neutral Hydroxylamine (pH 7.4) to a final concentration of 1 M.
-
Aliquot B (-NH 2 OH): Add Tris-HCl (pH 7.4) to a final concentration of 1 M.
-
-
Incubate both aliquots for 1 hour at room temperature.
Phase 5: Detection
-
For Fluorescent Azides: Add Laemmli sample buffer, boil for 5 minutes, and resolve via SDS-PAGE. Image the gel directly using a fluorescence scanner (e.g., Typhoon or Odyssey) before Coomassie staining. Specific S-palmitoylation is confirmed if the fluorescent band disappears in the +NH 2 OH lane.
-
For Biotin Azides: Dilute the SDS concentration to 0.1% using a neutralization buffer. Add Streptavidin-agarose beads and incubate overnight at 4°C. Wash beads stringently, elute by boiling in sample buffer, and analyze via Western Blot or LC-MS/MS[2].
Troubleshooting Guide
-
High Background Fluorescence/Signal: Usually caused by incomplete removal of unreacted azide-probe or free alkyne-lipids. Ensure the methanol/chloroform precipitation is performed meticulously. Do not skip the methanol wash step.
-
No Signal or Weak Signal: The Cu(I) catalyst may have oxidized. Ensure TCEP is prepared fresh on the day of the experiment. Verify that TBTA is fully solubilized in DMSO before adding it to the master mix.
-
Signal Resistant to Hydroxylamine: If using Alk-16 and the signal does not cleave with NH 2 OH, the alkyne-lipid may have been degraded via β -oxidation and re-incorporated into amino acids, or the protein is N-myristoylated. Shorten the metabolic labeling pulse (e.g., to 1–2 hours) to minimize β -oxidation[1].
References
-
Merz, N., et al. "Cell Labeling with 15-YNE Is Useful for Tracking Protein Palmitoylation and Metabolic Lipid Flux in the Same Sample." Cells (MDPI). URL:[Link]
-
Yap, M. C., et al. "Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry." Journal of Lipid Research. URL:[Link]
-
Tsumagari, K., et al. "Exploring protein lipidation by mass spectrometry-based proteomics." The Journal of Biochemistry (Oxford Academic). URL:[Link]
-
Hang, H. C., et al. "Bioorthogonal Chemical Reporters for Analyzing Protein Lipidation and Lipid Trafficking." Accounts of Chemical Research (ACS). URL:[Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Detect Palmitoylated Proteins: Methods and Best Practices - Creative Proteomics [creative-proteomics.com]
Application Notes & Protocols for Click Chemistry Reactions with 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
Introduction: Bridging Bioactive Scaffolds and Modular Synthesis
The convergence of modular chemical synthesis with functional molecular design has revolutionized modern drug discovery and chemical biology. At the forefront of this movement is the concept of "click chemistry," a philosophy introduced by K. Barry Sharpless that prioritizes reactions with high yields, stereospecificity, and broad functional group tolerance, which are fast and reliable for joining small molecular units.[1][2] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), independently discovered by the groups of Sharpless and Meldal, stands as the quintessential click reaction.[1] This reaction facilitates the efficient formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide, with a remarkable rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[1][3]
This guide focuses on 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS 2356229-56-4), a bifunctional reagent poised for significant applications in pharmaceutical and biological research.[4] This molecule uniquely combines three key features:
-
A terminal alkyne , providing a reactive handle for CuAAC reactions.
-
A pyrimidine core , a privileged heterocyclic motif found in numerous FDA-approved drugs and biologically active compounds, known for its ability to interact with various enzymes and cellular components.[5][6]
-
A carboxylic acid , offering an orthogonal site for subsequent conjugations, such as amide bond formation, enabling the creation of complex, multifunctional constructs.
These application notes provide researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and expert insights required to effectively utilize this versatile reagent in their research endeavors.
The Chemistry of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The power of the CuAAC reaction lies in its efficiency and selectivity under mild, often aqueous, conditions.[3][7] The reaction covalently links our alkyne-containing pyrimidine reagent with any azide-functionalized molecule to form a chemically robust triazole ring, which can act as a stable linker or a bioactive pharmacophore itself.[8]
The catalytic cycle is driven by a copper(I) species. While Cu(I) salts can be used directly, they are prone to oxidation.[9] A more reliable and common method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[7][9]
The Role of Ligands: In biological applications, the use of a Cu(I)-stabilizing ligand is critical. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are water-soluble and serve two purposes:
-
Accelerate the reaction: They maintain the copper in its active Cu(I) oxidation state.[9]
-
Protect biomolecules: They chelate the copper ion, preventing the formation of reactive oxygen species that could damage sensitive substrates like proteins or nucleic acids.[7][9] For reactions in organic solvents, Tris(benzyltriazolylmethyl)amine (TBTA) is a commonly used equivalent.[9]
Caption: The catalytic cycle of the CuAAC reaction.
Properties and Handling of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
Proper handling and storage are paramount for ensuring the reagent's stability and reactivity.
| Property | Value | Reference |
| CAS Number | 2356229-56-4 | [4][10] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [4] |
| Molecular Weight | 236.29 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Room temperature, store under inert gas (e.g., Nitrogen), protect from moisture. | [4] |
Safety and Handling: This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
GHS Pictogram: GHS07 (Harmful)[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: Avoid breathing dust (P261), wear protective gloves and eye protection (P280), and wash hands thoroughly after handling.[4]
Detailed Experimental Protocols
The following protocols provide a starting point for the CuAAC reaction. Optimization of stoichiometry, concentration, and reaction time may be necessary depending on the specific azide substrate.
Caption: General experimental workflow for a CuAAC reaction.
Protocol 3.1: CuAAC in Aqueous Media (Bioconjugation Focus)
This protocol is optimized for labeling azide-modified biomolecules in an aqueous buffer like Phosphate-Buffered Saline (PBS).
Materials & Reagents:
-
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
-
Azide-containing substrate (e.g., protein, oligonucleotide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Degassed, deionized water
Reagent Preparation (Stock Solutions):
-
Alkyne Stock (10 mM): Dissolve 2.36 mg of the pyrimidine alkyne in 1 mL of DMSO or DMF.
-
Azide Stock (10 mM): Prepare in a compatible solvent (e.g., water or DMSO).
-
CuSO₄ Stock (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of degassed water.[1]
-
THPTA Stock (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of degassed water.[1][7]
-
Sodium Ascorbate Stock (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of degassed water. Crucially, this solution must be prepared fresh immediately before use.
Step-by-Step Procedure:
-
Combine Reactants: In a microcentrifuge tube, combine your azide-modified substrate and the pyrimidine alkyne in your final reaction volume of PBS. A typical starting point is to use 10-50 equivalents of the alkyne relative to the azide-biomolecule.[1]
-
Prepare Catalyst Premix: In a separate tube, briefly vortex a mixture of the CuSO₄ and THPTA solutions. A 5:1 ligand-to-copper ratio is recommended to protect biomolecules.[7] For a 500 µL final reaction volume aiming for 0.25 mM copper, you would mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[7]
-
Add Catalyst: Add the premixed Cu(I)/THPTA complex to the tube containing the alkyne and azide.[1] Mix gently.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.[9] A final concentration of 2.5-5 mM is typical.[7] For a 500 µL reaction, this would be 12.5-25 µL of the 100 mM stock.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.[1] If using fluorescent molecules, protect the reaction from light.
-
Purification: Purify the resulting conjugate using a method appropriate for your biomolecule, such as ethanol precipitation for DNA/RNA, or size-exclusion chromatography/dialysis for proteins.
Protocol 3.2: CuAAC in Organic Solvents
This protocol is suitable for small molecule synthesis where reactants are soluble in organic solvents.
Materials & Reagents:
-
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
-
Azide-containing substrate
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) or Copper(I) Iodide (CuI)
-
Sodium L-Ascorbate (if using CuSO₄)
-
Solvent (e.g., THF, DMF, or a 1:1 mixture of t-butanol/water)
Step-by-Step Procedure:
-
Dissolve Reactants: In a round-bottom flask, dissolve the pyrimidine alkyne (1.0 eq) and the azide substrate (1.0-1.2 eq) in the chosen solvent.
-
Add Catalyst System:
-
For Cu(II) systems: Add Sodium L-Ascorbate (0.1-0.3 eq) followed by CuSO₄·5H₂O (0.01-0.05 eq).[1] A color change may be observed as Cu(I) is formed.
-
For Cu(I) systems: Add CuI (0.01-0.05 eq) directly. This method avoids the need for a reducing agent but requires careful handling to prevent oxidation.
-
-
Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed.
-
Workup:
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2,3-triazole product.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction Yield | Oxidized Catalyst: Cu(I) has oxidized to inactive Cu(II). | Use freshly prepared sodium ascorbate solution. Ensure solvents are degassed, especially for sensitive reactions. |
| Impure Reagents: Starting materials may be of low purity or degraded. | Verify the purity of the alkyne and azide by NMR or LC-MS before starting. | |
| Insufficient Catalyst: Low catalyst loading or catalyst poisoning. | Increase catalyst loading to 5-10 mol%. Ensure the substrate does not contain strong chelating agents (e.g., thiols) that could poison the copper catalyst. | |
| Alkyne Homocoupling (Glaser Coupling) | Oxygen in the System: Dissolved oxygen promotes the oxidative homocoupling of the alkyne. | Degas solvents by sparging with nitrogen or argon. Maintain an inert atmosphere over the reaction. Use a slight excess of sodium ascorbate to maintain reducing conditions.[1][3] |
| Difficulty in Purification (Bioconjugation) | Excess Reagents: Unreacted alkyne or copper catalyst remains with the product. | Use a copper chelating resin to remove residual copper. Purify via size-exclusion chromatography, dialysis, or tangential flow filtration to remove small molecule reagents from the larger biomolecule conjugate. |
Applications in Research and Drug Development
The dual functionality of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid opens numerous avenues for advanced molecular construction.
-
Fragment-Based Drug Discovery (FBDD): The pyrimidine core can serve as a fragment that binds to a biological target. The alkyne handle allows for the rapid "clicking" of a diverse library of azide-containing fragments to explore the surrounding chemical space and quickly generate structure-activity relationships (SAR).[11]
-
Bioconjugation and Imaging: This reagent can be used to attach the pyrimidine moiety to azide-modified biomolecules, such as proteins or nucleic acids, for studying biological interactions or for targeted delivery.[7][8] The carboxylic acid can be subsequently used to attach imaging agents (fluorophores) or other functional tags.
-
Development of PROTACs and Molecular Glues: The molecule can serve as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The alkyne would be used to connect to one part of the PROTAC (e.g., the E3 ligase binder), while the carboxylic acid could be used to attach the warhead targeting the protein of interest.
-
Materials Science: The alkyne can be "clicked" onto azide-functionalized polymer surfaces to modify their properties, for example, to create bioactive coatings for medical devices.
By providing a robust, modular approach to synthesis, this reagent is a valuable tool for accelerating innovation across the scientific landscape.[2][8]
References
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Protocols. baseclick. Retrieved from [Link]
- Chaturvedi, P., et al. (2011). CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research.
-
Aytemir, M. D., et al. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]
- Kumar, P. T., et al. (2016).
-
Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. Retrieved from [Link]
- Rani, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
-
PubChem. (n.d.). 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 11. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of Pyrimidine Analogs in Modern Drug Discovery
Executive Insight
The pyrimidine scaffold—a six-membered aromatic heterocyclic ring containing two nitrogen atoms—is a fundamental building block of life, forming the core of the nucleobases cytosine, thymine, and uracil[1]. In the realm of medicinal chemistry and drug discovery, pyrimidine represents one of the most privileged and therapeutically valuable chemotypes[2]. Because pyrimidine analogs act as bioisosteres for natural nucleic acids, they can seamlessly interface with cellular machinery, making them exceptionally potent antimetabolites, kinase inhibitors, and antiviral agents[1][3].
As drug development pivots toward precision medicine, understanding the mechanistic causality behind pyrimidine substitutions—such as functionalizing the C-2/C-4 positions to enhance ATP-competitive kinase binding or modifying the C-5 position to induce irreversible enzyme inhibition—is critical for designing next-generation therapeutics[3][4].
Mechanistic Paradigms of Pyrimidine Analogs
Pyrimidine derivatives typically exert their pharmacological effects through two primary modalities:
-
Antimetabolite Action (Enzyme Inhibition & DNA Incorporation): Classic pyrimidine analogs like 5-fluorouracil (5-FU) and its oral prodrug capecitabine are metabolically activated into fluorodeoxyuridine monophosphate (FdUMP)[4]. FdUMP acts as a pseudo-substrate, forming a stable, irreversible covalent ternary complex with Thymidylate Synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate (mTHF)[5]. This blockade halts the de novo synthesis of deoxythymidine monophosphate (dTMP), leading to fatal DNA damage and apoptosis[5][6].
-
Kinase Inhibition: Modern targeted therapies leverage the pyrimidine ring's ability to form critical hydrogen bonds within the highly conserved ATP-binding hinge region of kinases[2][3]. By tuning the electronic and steric properties of the pyrimidine core, medicinal chemists have developed highly selective inhibitors for targets like EGFR, CDK4/6, and BTK[3].
Pyrimidine analog metabolic activation and Thymidylate Synthase (TS) inhibition pathway.
Quantitative Benchmarking of Pyrimidine Derivatives
Structure-Activity Relationship (SAR) studies heavily rely on quantitative in vitro data to optimize the pharmacokinetic and pharmacodynamic profiles of pyrimidine hits. The table below summarizes the inhibitory concentrations (IC50) of several advanced pyrimidine analogs against key oncological targets.
| Pyrimidine Derivative | Primary Target | Tested Cell Line / Enzyme | IC50 Value | Mechanistic Notes |
| Compound 153 (Dual Inhibitor) | BTK / FLT3 | MV-4-11 (AML) | 0.29 nM | Upregulates proapoptotic proteins; highly potent against FLT3/D835Y mutants[3]. |
| Compound 72 (FAK Inhibitor) | Focal Adhesion Kinase | MDA-MB-231 (TNBC) | 126 nM | Inhibits lung metastasis in vivo; 20-fold selectivity window over non-cancer cells[3]. |
| Compound 117 (CDK4/6 Inhibitor) | CDK6 / Cyclin D3 | MCF-7 (Breast Cancer) | 2.95 µM | Inhibits phosphorylation of the retinoblastoma tumor suppressor protein[3]. |
| Compound 12 (Oxadiazole Hybrid) | Thymidylate Synthase | TS Enzyme (In Vitro) | 2.52 µM | Competes with dUMP; exhibits 4-fold higher inhibition than standard 5-FU in MCF-7 cells[7]. |
| Compound 131 (Benzodioxane Fused) | Tubulin / Microtubules | HepG2 (Liver Cancer) | 0.11 µM | Suppresses tubulin polymerization and disrupts the microtubule network[3]. |
Validated Experimental Protocols
To ensure rigorous and reproducible SAR profiling, the following protocols have been engineered as self-validating systems. Every reagent and step is selected based on explicit biochemical causality.
Protocol 1: In Vitro Thymidylate Synthase (TS) Enzyme Inhibition Assay
Objective: To quantify the IC50 of novel pyrimidine antimetabolites by monitoring the enzymatic conversion of dUMP to dTMP[5][7].
System Validation & Quality Control: Always run a positive control (e.g., Pemetrexed or FdUMP) and a vehicle control (DMSO) to establish the dynamic range of the assay[7].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing 0.04 M Tris-HCl (pH 7.4), 0.1 M 2-mercaptoethanol, 0.02 M MgCl2, and 0.00075 M NaEDTA[7].
-
Causality: 2-mercaptoethanol maintains a reducing environment to protect the enzyme's critical active-site cysteine residues from oxidation. NaEDTA chelates trace heavy metals that could degrade the folate cofactor[7].
-
-
Cofactor Synthesis (In Situ): Add 0.0003 M (6R,S)-tetrahydrofolate and 0.012 M formaldehyde to the buffer[7].
-
Enzyme-Inhibitor Pre-Incubation: Add the purified TS enzyme and the pyrimidine analog (at varying concentrations) to the reaction mixture. Incubate at 30°C for 15 minutes.
-
Causality: Pre-incubation allows slow-binding or irreversible inhibitors to form the initial enzyme-inhibitor complex before the natural substrate can outcompete them[5].
-
-
Reaction Initiation: Add 0.001 M dUMP to initiate the enzymatic reaction[7].
-
Quantification: Monitor the reaction via LC-MS/MS to directly measure the accumulation of the product, dTMP[6].
-
Causality: While traditional assays use spectrophotometry (monitoring the oxidation of mTHF at 340 nm), modern LC-MS specific measurement of dTMP prevents false-positive artifacts caused by UV-absorbing pyrimidine test compounds[6].
-
Step-by-step validated workflow for the in vitro Thymidylate Synthase (TS) inhibition assay.
Protocol 2: Phenotypic Profiling via Cell Viability (MTT) Assay
Objective: To evaluate the downstream antiproliferative efficacy of pyrimidine analogs on cancer cell lines (e.g., MCF-7, HCT-116)[7][8].
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at a density of 5×103 cells/well in 96-well culture plates and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion.
-
Compound Treatment: Treat cells with serial dilutions of the pyrimidine analogs (e.g., 0.1 µM to 100 µM) and incubate for 48 to 72 hours.
-
Metabolic Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.
-
Causality: Pyrimidine antimetabolites induce S-phase cell cycle arrest and apoptosis by depleting intracellular dTMP pools[5][8]. The MTT assay directly correlates this cell death to metabolic activity, as only viable cells possess functional mitochondrial succinate dehydrogenase to reduce the yellow tetrazolium dye into insoluble purple formazan crystals[5].
-
-
Solubilization: Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
References
- Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications Research & Reviews URL
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application ResearchGate URL
- Recent Advances in Pyrimidine-Based Drugs NIH / PMC URL
- Pyrimidine Analogs - Holland-Frei Cancer Medicine NCBI Bookshelf URL
- Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies MDPI URL
- A Review On Pyrimidine Derivatives As A Potential Anticancer Agents Veterinaria URL
- Pharmacological and Toxicological Evaluation of a New Series of Thymidylate Synthase Inhibitors as Anticancer Agents IIAR Journals URL
- Novel mass spectrometry-based assay for thymidylate synthase activity Amsterdam UMC URL
Sources
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- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies [mdpi.com]
- 8. veterinaria.org [veterinaria.org]
Cellular Uptake and Intracellular Trafficking of Pyrimidine Compounds: Mechanisms and Analytical Protocols
Introduction and Mechanistic Overview
Pyrimidine nucleosides (such as uridine and cytidine) and their therapeutic analogs (e.g., gemcitabine, 5-fluorouracil, cytarabine) are highly hydrophilic molecules that cannot passively diffuse across the lipid bilayer. Their cellular uptake is strictly mediated by specialized membrane proteins belonging to two distinct families: the sodium-independent Equilibrative Nucleoside Transporters (ENTs, SLC29 family) and the sodium-dependent Concentrative Nucleoside Transporters (CNTs, SLC28 family)[1][2].
Once translocated across the plasma membrane, pyrimidines enter the salvage pathway . Here, they are rapidly phosphorylated by intracellular kinases, most notably uridine-cytidine kinase (UCK) and thymidine kinase (TK)[3]. This initial phosphorylation step converts the nucleoside into a monophosphate (e.g., UMP, CMP). Because charged nucleotides cannot be exported by ENTs or CNTs, this enzymatic conversion effectively "traps" the molecule inside the cell[3][4]. This metabolic trapping maintains a steep inward concentration gradient, driving continuous transporter-mediated uptake and feeding downstream DNA/RNA synthesis.
Cellular uptake and intracellular salvage pathway of pyrimidine nucleosides.
Transporter Kinetics and Substrate Specificity
Understanding the specific transporter profile of your target cell line is critical for designing uptake assays. ENTs facilitate bidirectional diffusion driven by concentration gradients, whereas CNTs are secondary active symporters that couple nucleoside transport to the inward electrochemical gradient of sodium[2][5].
Table 1: Key Human Pyrimidine Transporters and their Characteristics
| Transporter | Gene Family | Transport Mechanism | Pyrimidine Substrate Preference | Key Inhibitor |
| ENT1 | SLC29A1 | Facilitated diffusion | Broad (Uridine, Cytidine) | NBMPR (High affinity, <10 nM) |
| ENT2 | SLC29A2 | Facilitated diffusion | Broad (Uridine, Cytidine) | NBMPR (Low affinity, >1 µM) |
| CNT1 | SLC28A1 | Na+ Symport (1:1) | Pyrimidines > Purines | Phlorizin derivatives |
| CNT3 | SLC28A3 | Na+ Symport (2:1) | Broad (Pyrimidines & Purines) | - |
(Data synthesized from[2][5][6][7])
Experimental Protocols
To accurately study pyrimidine trafficking, assays must uncouple the initial membrane transport event from subsequent intracellular metabolism. The following protocols are designed with built-in self-validating controls and detailed mechanistic rationales.
Protocol 1: Radiolabeled Pyrimidine Uptake Assay (Oil-Stop Method)
Objective: To measure the initial velocity of transporter-mediated pyrimidine uptake using [3H]-uridine or [3H]-cytidine.
Causality & Rationale: Because ENT-mediated transport is bidirectional and rapid, standard aqueous washing steps allow the radiotracer to efflux back out of the cell, leading to severe underestimation of uptake. The "oil-stop" method utilizes a silicone/mineral oil layer. During centrifugation, cells pass through the oil in milliseconds, instantly stripping away the extracellular aqueous radiotracer and preventing efflux[8].
Self-Validating System: Always include a parallel condition treated with 1 µM NBMPR (Nitrobenzylthioinosine) and a condition with 10 mM unlabeled (cold) uridine. NBMPR isolates ENT1-specific uptake, while excess cold uridine determines non-specific membrane binding.
Step-by-Step Methodology:
-
Preparation: Harvest cells and resuspend at 1×106 cells/mL in sodium-containing transport buffer (e.g., 137 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4). For sodium-independent (ENT) measurements, replace NaCl with N-methyl-D-glucamine (NMDG).
-
Inhibitor Pre-incubation: Aliquot 100 µL of cell suspension into microcentrifuge tubes. Add specific inhibitors (e.g., 1 µM NBMPR) and incubate at 37°C for 10 minutes.
-
Tracer Addition: Initiate the assay by adding 100 µL of transport buffer containing 1 µM [3H]-uridine (approx. 1 µCi/mL).
-
Incubation: Incubate at 37°C for exactly 30 seconds. (Note: Time-course optimization is required; initial velocity must be measured in the linear phase, typically 10–60 seconds).
-
Termination (Oil-Stop): Rapidly layer 100 µL of the reaction mixture over 200 µL of a pre-chilled oil mixture (e.g., 84% silicone oil / 16% mineral oil, optimized to a specific gravity of ~1.015) in a new microcentrifuge tube.
-
Separation: Immediately centrifuge at 13,000 × g for 30 seconds[8].
-
Quantification: Aspirate the aqueous supernatant and the oil layer. Cut the tip of the tube containing the cell pellet directly into a scintillation vial. Lyse the pellet with 1% Triton X-100, add scintillation fluid, and quantify radioactivity via liquid scintillation counting.
Protocol 2: LC-MS/MS Tracking of Intracellular Pyrimidine Metabolism
Objective: To quantify the intracellular trafficking and phosphorylation cascade (Nucleoside → NMP → NDP → NTP) of pyrimidine compounds.
Causality & Rationale: Intracellular nucleotide pools are highly labile. Endogenous phosphatases and kinases can alter the UMP/UDP/UTP ratios within seconds of cell harvesting. Therefore, rapid quenching with cold organic solvents is mandatory to instantly precipitate proteins and halt all enzymatic activity[9].
Self-Validating System: Spike a stable isotope-labeled internal standard (e.g., 13C, 15N-uridine and 13C, 15N-UTP) directly into the cold extraction solvent. This validates the extraction efficiency and normalizes any matrix effects during ionization in the mass spectrometer.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80% confluence. Treat with the target pyrimidine compound (e.g., 10 µM) for the desired time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Rapid Quenching: At each time point, rapidly aspirate the culture media. Immediately add 1 mL of pre-chilled (-80°C) 80% methanol containing the isotope-labeled internal standards[9].
-
Extraction: Incubate the plates at -80°C for 15 minutes to ensure complete protein precipitation and cell lysis.
-
Harvesting: Scrape the cells in the cold methanol and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Drying: Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas or using a vacuum centrifuge.
-
LC-MS/MS Analysis: Reconstitute the dried pellet in mobile phase. Analyze using a Porous Graphitic Carbon (PGC) or HILIC column, as standard C18 columns cannot retain highly polar pyrimidine triphosphates. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to track the specific mass transitions of the parent nucleoside and its phosphorylated metabolites.
Experimental workflow for pyrimidine uptake and intracellular metabolite tracking.
References
- Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells - mdpi.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1jNpDbV8_eB98TuFLO96P4oNVhvYegwUk0QCd3JQYM9o388HecI4pGycXSb2MAdPGGzV_p5Rjn55aRTowvIcjOG4UH1bl7BKnOogSGYtB9S8ZSSJjgTYY9qTuQFg4aPzKkDg=]
- Equilibrative Nucleoside Transporters – A Review - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWFE_hN93XreBxTaO0v8W08EjZ2GVU5Hd8Kjxi-Vj04nKKaH6kGgnqtvCG6MMSDtDmBMWppzViQJHQfVHJ5o6eZ-sh5ESMvhU86_BW6IYlQtzr10112dIarR5dVIxaKVBWun0zUv0Db7b8ARU=]
- Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Na4eLrIK0Y8SD7-a34WCJo2Ufz2W8h6KmJRMsSMtiHadh4qbZ9P4Q1lID8JhGCFrgSAR1fZOdpu0XE6F2yHm7Is3eWIMOS-F_NSHZ8GcQYAXNdBzhzw8s3yvUtyQo9KtA58B05AIAqj9UptV]
- Emerging Roles of Nucleoside Transporters - frontiersin.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzWKDRq70jl3ZcyegGOxZCzSzLfQSlsagt5E7iJA4RGjP5N19ItZB8rEJOOsfFXEftdkrgpSDCwyUyj1y_yZkndnwHFI_5DuAZhmThmf8jFa1Rky2KsYIRR8BZdAXnM8j9vcWwdsdhfDXFNRL2wW5JayUMq6BE2jpGNCQha609P2veT8VyU4bdDN8Xo6AetZM_qS0=]
- Physiological Roles of Vascular Nucleoside Transporters - ahajournals.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfbIc4ZowXVPGm9-aLJUGvQL_rYm3mmFXeDRxHvy4apnSQ9w33WHlpEGS7CFQF99xYpbB85eglEmLEvuoJirndW0FfC3XeG6cWnZeya8TkEcWyHuV13gI5ym60RYNQR-b7kbIWKauEsqmntHoyNKj6_9xnF7k=]
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDY5Yq2vRZ-0hvgRQ1Uoh5Xslola0sLQBdQFVM7GR5GRqyU-kNZFaxJ9DATgWekuQFwQnn2bOslielScSQiNrKx8hzdRlmHlsV7u6IklRm1N2FdriYGZikQ1Q_1g6oMu0zVrHzStNu6cgiZK0=]
- Leveraging autophagy and pyrimidine metabolism to target pancreatic cancer - biorxiv.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn9NPTcBQpDqEckfcAxGzxWVaXG3QJT3VEbrHaCMRb5R9y5-or4eq_XK-czgAfyJaET3wed3DL0ry7coAHOFNWaxkJ-8R5bI1XRpp-324cusWHLbfL3wuDfj4sFY5x3Z72cWel9RUjvQvJMkBudLnm_TvTKVtV7CbOqdMirtK4-g==]
- Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWO3ALdMj5b1qVDOfcnmX5zVEknIrVWs-FLqougJqdNLjdltngeaUT6IHmR5-h72Cq-2lIKtm3tZco06OlTzLg8yV8oUhc5XpuGDZ6EkPtIz0bXFn5RL59_Zt9cQPT7xLZEOeA22WybWPYA7VPbPA9YkSVYO6kbizlVPc3ya0TdbuZiGAyZertmMe5kOElOUy-v0QAPEJPDsoWdcXbexsSnxzw0t874EZ8lLZCKYx9qIyMCCmtmpEksfRJvOXoTvx5g9RVBnY=]
- Pyrimidine Biosynthesis Is Not an Essential Function for Trypanosoma brucei Bloodstream Forms - plos.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN_3IjqxhPAQ1nYylRlujWR-Y6fGCFAD7m3Q5REdXLaBBgOAm411sXG1eL6zphEG8xjyAnWafxrOMH5xuhk2jeC4fuQogu-ErNN34bUEMUMIimpQ1BDPBw46D2cT-loidNGyKSNuKm-TcteNWE9_M7JKu9GmTzT6QgzbBC85fw4mluHys=]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging autophagy and pyrimidine metabolism to target pancreatic cancer | bioRxiv [biorxiv.org]
- 5. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Pyrimidine Biosynthesis Is Not an Essential Function for Trypanosoma brucei Bloodstream Forms | PLOS One [journals.plos.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Stability issues with 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid in solution
Compound: 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4) Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
As a Senior Application Scientist, I frequently encounter stability inquiries regarding bifunctional building blocks. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is a highly versatile molecule for bioconjugation and medicinal chemistry, featuring a pyrimidine core, a reactive internal alkyne, a carboxylic acid, and a methylthio ether. However, this structural complexity introduces orthogonal reactivity risks depending on your solvent matrix and storage conditions.
This guide is designed to unpack the causality behind common degradation pathways and provide self-validating protocols to ensure the integrity of your experimental workflows.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: I am observing unexpected +16 Da and +32 Da mass shifts in my LC-MS analysis of the stock solution over time. What is happening? A1: This is the classic analytical signature of thioether oxidation. The methylthio group is highly susceptible to oxidation, converting first to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da). This degradation is mediated by dissolved oxygen (ROS) and is heavily accelerated by light or trace transition metals in aqueous buffers. Electrochemical and synthetic studies confirm that thioethers readily undergo proton-coupled oxidation to sulfoxides in the presence of water and metal catalysts. Furthermore, trace Lewis acids in your glassware or solvent can inadvertently catalyze this chemoselective oxidation. Actionable Fix: Prepare solutions in rigorously degassed solvents and store aliquots under an inert Argon blanket.
Q2: My compound is losing its carboxylic acid reactivity, and LC-MS shows a +14 Da shift when stored in methanol. A2: The carboxylic acid moiety is undergoing spontaneous Fischer esterification with methanol to form a methyl ester. This is a common artifact when storing carboxylic acids in primary alcohols, especially if the solution becomes slightly acidic over time. Actionable Fix: Never use alcoholic solvents (MeOH/EtOH) for long-term storage of this compound. Default to anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).
Q3: The alkyne fails to participate in downstream Sonogashira couplings after prolonged storage in aqueous buffers. Why? A3: The internal alkyne (hex-5-ynoic acid) can undergo trace-metal-catalyzed hydration to form a ketone (+18 Da mass shift). Standard pharmaceutical stability guidelines (ICH Q1A) dictate that stress testing is critical for identifying these environment-dependent degradation pathways early in formulation[1]. Additionally, pyrimidine rings are known to be susceptible to photodegradation, which can lead to ring cleavage if left on the benchtop under ambient light[2]. Actionable Fix: Ensure all aqueous buffers are prepared with HPLC-grade, metal-free water. Use amber vials to block UV/Visible light.
Part 2: Quantitative Degradation Data
To assist your analytical team in identifying impurities, use the following table to map observed LC-MS mass shifts to their specific environmental triggers.
| Degradation Pathway | Environmental Trigger | Analytical Signature (LC-MS) | Prevention Strategy |
| Thioether Oxidation | Dissolved O 2 , ROS, Trace Metals | +16 Da (Sulfoxide), +32 Da (Sulfone) | Degassed solvents, Argon blanket |
| Esterification | Methanol / Ethanol storage | +14 Da (Methyl ester) | Use anhydrous DMSO or ACN |
| Alkyne Hydration | Aqueous acidic buffers + Heavy Metals | +18 Da (Ketone formation) | Neutral pH, EDTA-treated water |
| Photodegradation | UV/Visible light exposure | Peak broadening, multiple fragments | Amber glass vials, foil wrapping |
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your data, every handling procedure must include a built-in validation step. Do not assume your stock solution is pristine without verifying it.
Protocol A: Preparation of Ultra-Stable 10 mM Stock Solutions
Causality: Displacing dissolved oxygen and avoiding protic solvents prevents both thioether oxidation and esterification.
-
Solvent Preparation: Sparge anhydrous DMSO with Argon gas for 15 minutes to actively displace dissolved oxygen.
-
Dissolution: Weigh 2.36 mg of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid into an amber glass vial (to prevent pyrimidine photodegradation). Add 1.0 mL of the degassed DMSO to achieve a 10 mM concentration.
-
Validation Step (Critical): Immediately take a 1 µL aliquot and dilute it in 1 mL of ACN/H 2 O. Run a baseline LC-MS analysis. You must confirm the exact mass of the parent ion ( [M+H]+≈237.07 ) and verify the absence of the 253.07 m/z (sulfoxide) peak.
-
Storage: Aliquot the validated solution into single-use microcentrifuge tubes, blanket the headspace with Argon, and store at -80°C.
Protocol B: Rescuing Mildly Oxidized Thioethers (Sulfoxide Reduction)
Causality: If LC-MS shows minor (<15%) sulfoxide formation, it can be chemically reduced back to the thioether using a phosphine-based reducing agent. Note: Over-oxidized sulfones (+32 Da) are irreversible.
-
Reduction: Add 5 equivalents of TCEP-HCl (Tris(2-carboxyethyl)phosphine) to your aqueous reaction buffer containing the oxidized compound.
-
Incubation: Incubate at room temperature for 30 minutes under an Argon atmosphere.
-
Validation Step (Critical): Re-run the LC-MS analysis. The protocol is successful only if the +16 Da peak completely disappears, yielding the pure 237.07 m/z parent mass.
Part 4: Pathway Visualization
The following diagram maps the structural vulnerabilities of the molecule to their respective environmental triggers.
Fig 1: Degradation pathways of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid in solution.
References
- Hoque, M. A., et al. "Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms." Journal of the American Chemical Society / PubMed.
- Matteucci, M., Bhalay, G., & Bradley, M. "Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3." Organic Letters / Organic Chemistry Portal.
- "Stability Testing of Pharmaceutical Products - ICH Q1A Guidelines." Research Journal of Pharmaceutical Dosage Forms and Technology.
- Márquez, D.M., et al. "Photodegradation of Pyrimidines Based on Doped TiO2-SiO2 Nanoparticles." II Foro: Avances de la Nanotecnología en Biomedicina y Medio Ambiente.
Sources
Technical Support Center: Advanced Troubleshooting for Pyrimidine Derivative Synthesis
Welcome to the Application Science Support Center. Pyrimidine scaffolds are ubiquitous in medicinal chemistry and drug discovery, but their electron-deficient nature and multiple coordination sites often complicate functionalization. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols for three core pyrimidine synthetic pathways: the Biginelli multicomponent reaction, Nucleophilic Aromatic Substitution (SNAr), and Suzuki-Miyaura cross-coupling.
Strategic Optimization Workflow
Strategic optimization workflow for pyrimidine derivative synthesis.
De Novo Assembly: The Biginelli Reaction
FAQ 1: I am experiencing low yields (<30%) when synthesizing dihydropyrimidinones (DHPMs) using aliphatic aldehydes under standard acidic conditions. How can I improve this?
Mechanistic Cause: The classical Biginelli reaction relies on the formation of an acyliminium ion intermediate. Aliphatic aldehydes form significantly less stable iminium ions compared to their aromatic counterparts, leading to sluggish kinetics and competitive side reactions (e.g., Knoevenagel condensation) [1].
Solution: Shift from Brønsted acids (HCl) to specialized Lewis acids or polyphosphate ester (PPE) to specifically stabilize the iminium intermediate. Coupling this with microwave irradiation provides rapid, uniform dielectric heating that overcomes the activation barrier before degradation pathways can dominate[1].
Table 1: Optimization of Biginelli Reaction Conditions (Aliphatic Aldehyde Model)
| Catalyst / Mediator | Heating Method | Time | Yield (%) | Purity (LC-MS) |
| HCl (cat.) | Conventional Reflux | 18 h | 28% | < 70% |
| BF3·OEt2 | Conventional Reflux | 12 h | 45% | 80% |
| Polyphosphate Ester (PPE) | Conventional Reflux | 8 h | 65% | 85% |
| Polyphosphate Ester (PPE) | Microwave (120 °C) | 15 min | 92% | > 95% |
Self-Validating Protocol: Microwave-Assisted Biginelli Condensation
-
Reaction Setup: In a 10 mL microwave vial, combine the aliphatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq). Add THF (3 mL) and PPE (0.5 eq).
-
Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes.
-
In-Process Control (IPC): Sample 5 µL of the mixture. Run TLC (EtOAc:Hexane 1:1) and LC-MS. Validation Check: The complete disappearance of the aldehyde UV spot and the presence of the [M+H]+ target mass confirm reaction completion.
-
Workup: Pour the mixture into ice water. The DHPM product will precipitate. Filter and wash with cold ethanol.
-
Final Validation: Confirm structure via ¹H NMR (verify the characteristic chiral C4-H doublet/multiplet around 4.0-4.5 ppm) and ¹³C NMR.
Functionalization: SNAr Regioselectivity on Dichloropyrimidines
FAQ 2: When reacting 2,4-dichloropyrimidine with a nucleophile, I expect standard C-4 substitution, but I am observing a mixture or predominantly C-2 substitution. What drives this regioselectivity?
Mechanistic Cause: In 2,4-dichloropyrimidines, C-4 substitution is the kinetic and thermodynamic default because the transition state energy is lower (~14.7 kcal/mol for C-4 vs. higher for C-2 in standard amines)[2]. However, regioselectivity is highly sensitive to electronic and steric perturbations:
-
LUMO Gap Compression: If an electron-donating group at C-5 or C-6 compresses the energy gap between the LUMO and LUMO+1 to ≤ 0.25 eV, the LUMO+1 (which has a larger lobe at C-2) becomes reactive, leading to competitive C-2 substitution[2].
-
Hydrogen Bonding Direction: Nucleophiles like alkoxides or formamides can form hydrogen bonds with adjacent substituents (e.g., a 2-MeSO2 group), stabilizing the C-2 transition state and dropping the activation barrier to as low as ~0.25 kcal/mol[2].
Mechanistic factors driving C-2 vs. C-4 regioselectivity in pyrimidine SNAr reactions.
Cross-Coupling: Suzuki-Miyaura on Halopyrimidines
FAQ 3: My Suzuki coupling with 5-bromo-2-hydroxypyrimidine is stalling. I observe unreacted starting material and significant debromination. How do I prevent catalyst deactivation?
Mechanistic Cause: Pyrimidine nitrogens (and tautomeric hydroxypyrimidine oxygens) are excellent ligands for palladium. They coordinate to the Pd(II) intermediate after oxidative addition, effectively poisoning the catalyst and stalling the catalytic cycle[3]. Furthermore, slow transmetalation allows competitive protodehalogenation (debromination) to occur[4].
Solution:
-
Steric Shielding: Replace standard ligands (PPh₃) with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). The steric bulk prevents the pyrimidine nitrogens from coordinating to the palladium center[3].
-
Accelerate Transmetalation: Switch from weak bases (Na₂CO₃) to stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄. This accelerates the formation of the reactive boronate complex, pushing the cycle forward before debromination can occur[4].
Table 2: Catalyst and Base Screening for Pyrimidine Suzuki Coupling
| Precatalyst / Ligand | Base | Solvent | Yield (%) | Debromination (%) |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 35% | 40% |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 58% | 20% |
| XPhos Pd G2 (2 mol%) | K₃PO₄ | Dioxane/H₂O | 85% | < 5% |
| XPhos Pd G2 (2 mol%) | Cs₂CO₃ | Dioxane/H₂O | 94% | None detected |
Self-Validating Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction Setup: In a 10 mL microwave vial, add 5-bromo-2-hydroxypyrimidine (1.0 eq), arylboronic acid (1.2 eq), Cs₂CO₃ (3.0 eq), and XPhos Pd G2 (0.02 eq).
-
Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1, 5 mL). Mechanistic Note: Degassing is critical to prevent Pd(0) oxidation and homocoupling of the boronic acid.
-
Irradiation: Irradiate at 110 °C for 20 minutes.
-
In-Process Control (IPC): Filter a 10 µL aliquot through a micro-celite plug. Analyze via UPLC-MS. Validation Check: Confirm complete consumption of the bromopyrimidine mass and absence of the debrominated mass (m/z [M-Br+H]+).
-
Workup: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄. Purify via flash chromatography.
-
Final Validation: ¹H NMR (confirm integration of the newly appended aryl protons) and ¹³C NMR.
References
-
Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." Accounts of Chemical Research. URL:[Link]
-
Reizman, B. J., et al. (2023). "Automated, Capsule-Based Suzuki–Miyaura Cross Couplings." The Journal of Organic Chemistry. URL:[Link]
Sources
Technical Support Center: 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4)[1]. This compound is a critical pyrimidine-alkyne building block frequently utilized in the development of targeted therapeutics and complex active pharmaceutical ingredients (APIs).
The standard synthetic route for this molecule relies on the Sonogashira cross-coupling of 5-bromo-2-(methylthio)pyrimidine (or its iodo-analogue) with hex-5-ynoic acid[2]. While this palladium-catalyzed C-C bond formation is highly effective, the specific functional groups present—a terminal alkyne, a thioether, and a carboxylic acid—create a unique matrix for competing side reactions.
This guide provides deep-dive troubleshooting, mechanistic causality, and self-validating protocols to help you isolate and eliminate common impurities.
Mechanistic Workflow & Impurity Generation
To effectively troubleshoot, we must first visualize the causality behind the impurities. The diagram below illustrates the divergence from the primary catalytic cycle into the four most common degradation and side-reaction pathways.
Mechanistic pathways generating common impurities during the Sonogashira coupling workflow.
Troubleshooting Q&A: Identifying and Purging Impurities
Q1: My LC-MS shows a massive byproduct peak with a mass of 222 Da. What is this, and how do I stop it?
A1: You are observing dodeca-5,7-diynedioic acid [3]. This is the Glaser homocoupling impurity of your starting material, hex-5-ynoic acid.
-
Causality: Traditional Sonogashira couplings utilize a Cu(I) co-catalyst to form a highly reactive copper acetylide intermediate[4]. If even trace amounts of oxygen ( O2 ) ingress into your reactor, Cu(I) is oxidized to Cu(II). Cu(II) acts as an oxidative coupling agent, forcing two equivalents of the terminal alkyne to dimerize into a diyne.
-
Resolution: You must establish a strictly anaerobic environment. Standard nitrogen bubbling is often insufficient. Utilize the Freeze-Pump-Thaw method (detailed in the protocol below). Alternatively, transition to a Copper-Free Sonogashira protocol [5] using advanced ligands (e.g., XPhos or specialized NHC-Palladium complexes) to bypass the copper acetylide intermediate entirely.
Q2: I am detecting +16 Da and +32 Da mass shifts relative to the target product. Why is my product degrading?
A2: These mass shifts correspond to the sulfoxide (+16 Da) and sulfone (+32 Da) derivatives of your target molecule[6].
-
Causality: The 2-methylthio ether group on the pyrimidine ring is highly susceptible to oxidation[7]. This is almost always caused by the use of ethereal solvents (such as THF, 1,4-dioxane, or diethyl ether) that have accumulated trace peroxides over time, or by prolonged exposure of the reaction mixture to atmospheric oxygen during workup.
-
Resolution: Never use unverified ethereal solvents for this synthesis. Test all solvents with quantitative peroxide test strips prior to use (must read 0 ppm). If peroxides are present, pass the solvent through a column of activated basic alumina.
Q3: My pyrimidine starting material is being consumed, but I am yielding a large amount of 2-(methylthio)pyrimidine instead of the coupled product.
A3: This is the hydrodehalogenation impurity . The bromine/iodine atom has been replaced by a hydrogen atom.
-
Causality: After the Pd(0) catalyst undergoes oxidative addition into the 5-bromo-2-(methylthio)pyrimidine bond, the resulting Pd(II) complex is supposed to undergo transmetalation with the alkyne. However, if you are using an aliphatic amine base that contains β -hydrogens (such as Triethylamine or Diisopropylethylamine), the Pd(II) complex can undergo a competing β -hydride elimination. This forms a Palladium-Hydride species that reductively eliminates the dehalogenated pyrimidine.
-
Resolution: Change your base. Switch to an organic base lacking β -hydrogens (e.g., DBU) or utilize an inorganic base such as Cesium Carbonate ( Cs2CO3 ) combined with a phase transfer catalyst or polar aprotic solvent (e.g., DMF)[4].
Quantitative Impurity Data
Use the following table to identify and track impurities during your in-process HPLC monitoring.
| Impurity Profile | Origin / Mechanistic Causality | MW (Da) | Typical RRT* | Mitigation Strategy |
| Dodeca-5,7-diynedioic acid | Glaser oxidative homocoupling of alkyne | 222.24 | 0.85 | Strict anaerobic conditions; Cu-free catalysis |
| 2-(Methylthio)pyrimidine | Pd-catalyzed hydrodehalogenation | 126.18 | 0.40 | Use bases lacking β -hydrogens (e.g., Cs2CO3 ) |
| Sulfoxide derivative | Oxidation of thioether by solvent peroxides | 252.29 | 0.65 | Screen solvents for peroxides; Ar atmosphere |
| Sulfone derivative | Over-oxidation of thioether | 268.29 | 0.70 | Avoid prolonged air exposure during workup |
| Isomerized Alkynes | Base-catalyzed proton shift (Allene formation) | 236.29 | 1.05 | Reduce base strength; lower reaction temperature |
*RRT = Relative Retention Time vs. Target Product (Assumes standard Reverse-Phase C18 column, Water/MeCN gradient with 0.1% TFA).
Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling
To systematically eliminate the Glaser homocoupling and thioether oxidation impurities, we recommend the following copper-free, rigorously degassed methodology. This protocol includes self-validating checkpoints to ensure system integrity before the reaction proceeds.
Materials Required:
-
5-Bromo-2-(methylthio)pyrimidine (1.0 equiv)
-
Hex-5-ynoic acid (1.2 equiv)
-
Pd(PPh3)4 or Pd(dppf)Cl2 (0.05 equiv)
-
Cesium Carbonate ( Cs2CO3 ) (2.5 equiv) - Prevents β -hydride elimination.
-
Anhydrous DMF (Peroxide-free)
Step-by-Step Methodology:
Step 1: Solvent Validation & Preparation
-
Test the anhydrous DMF using a peroxide test strip. Validation Checkpoint: The strip must read exactly 0 ppm. If >0 ppm, discard or purify the solvent.
-
Transfer the required volume of DMF into a Schlenk flask.
Step 2: Strict Degassing (Freeze-Pump-Thaw)
-
Submerge the Schlenk flask in a liquid nitrogen bath until the DMF is completely frozen.
-
Open the flask to a high vacuum ( <0.1 Torr) for 5 minutes to evacuate the headspace.
-
Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath, observing the release of trapped gas bubbles.
-
Validation Checkpoint: Repeat this cycle three times. On the third thaw, no visible gas bubbles should evolve from the liquid. Backfill with ultra-pure Argon.
Step 3: Reagent Loading & Reaction
-
Under a positive flow of Argon, add 5-bromo-2-(methylthio)pyrimidine, hex-5-ynoic acid, and Cs2CO3 to the degassed DMF.
-
Add the Palladium catalyst last to minimize its exposure to any residual trace oxygen.
-
Seal the vessel, heat to 60°C, and stir vigorously for 12-16 hours.
-
Validation Checkpoint: Pull a 10 μL aliquot under Argon, quench in MeCN, and run a rapid LC-MS. The starting material peak should be <2% , and the 222 Da Glaser peak should be absent.
Step 4: Workup and Isolation
-
Cool the mixture to room temperature and dilute with deionized water.
-
Wash the aqueous layer with Ethyl Acetate (2x) to remove the organic catalyst ligands and any trace dehalogenated pyrimidine (Impurity 2). Note: The target product remains in the aqueous layer as the water-soluble Cesium carboxylate salt.
-
Carefully acidify the aqueous layer with 1M HCl to pH 3.
-
Validation Checkpoint: The target 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid will precipitate as a white/off-white solid upon reaching its isoelectric point. Filter, wash with cold water, and dry under vacuum.
References
-
Wikipedia Contributors. "Sonogashira coupling". Wikipedia, The Free Encyclopedia. Available at:[Link]
-
MDPI. "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst". MDPI Molecules. Available at:[Link]
-
LibreTexts. "Sonogashira Coupling". Chemistry LibreTexts. Available at:[Link]
-
ACS Publications. "Protonation-Induced Self-Assembly of Flexible Macrocyclic Diacetylene...". Macromolecules. Available at:[Link]
- Google Patents. "WO 2015/154674 A1 - Process for the manufacturing of medicaments". Google Patents.
Sources
- 1. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid 95% | CAS: 2356229-56-4 | AChemBlock [achemblock.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CA2945098C - Process for the manufacturing of medicaments - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
Welcome to the technical support center for researchers utilizing the novel small molecule, 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. This guide is designed for drug development professionals, and academic scientists to provide a framework for identifying, validating, and minimizing off-target effects. Given that 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is a research compound with limited publicly available data on its precise mechanism of action and biological targets, this document provides a comprehensive strategy for characterizing any new chemical entity.
Off-target effects, where a molecule interacts with unintended proteins, are a primary concern in drug discovery as they can lead to misinterpretation of data and potential toxicity.[1][2] This guide will walk you through a systematic approach to de-risk your findings and ensure the observed phenotype is a true result of on-target activity.
Part 1: Foundational Assessment - Predicting and Understanding Potential Off-Target Interactions
Before initiating extensive cell-based assays, a foundational understanding of your compound's potential interaction landscape is crucial. This involves a combination of computational prediction and initial experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using a new compound like 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid?
Q2: Without a known target for 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, how can I begin to predict its potential off-targets?
A2: The initial step is to leverage computational or in silico tools. These methods use the chemical structure of your compound to predict potential binding partners. Approaches include:
-
Similarity-Based Methods: These tools compare the 2D and 3D structure of your compound to a large database of molecules with known biological activities.[4][5] If your compound is structurally similar to a known inhibitor of a particular kinase, for example, that kinase becomes a predicted off-target.
-
Machine Learning and AI: Modern algorithms trained on vast datasets of compound-target interactions can predict a wider range of potential off-targets, even for novel chemical scaffolds.[6][7] These can provide a ranked list of potential off-targets for subsequent experimental validation.
Q3: What is the first experiment I should run to test for potential off-target effects?
A3: A dose-response analysis is a fundamental first experiment. Off-target effects often manifest at higher concentrations than on-target effects.[1] By testing a wide range of concentrations of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, you can determine the potency (EC50 or IC50) for your desired phenotype. A steep and saturating curve is a good initial indicator of a specific interaction, whereas a shallow curve or effects that only appear at very high concentrations may suggest off-target activity or non-specific effects.
Part 2: Experimental Workflow for Identifying and Validating Off-Target Effects
A multi-pronged experimental approach is the gold standard for distinguishing on-target from off-target effects.[2] The following workflow provides a systematic path to validate your observations.
Caption: Workflow for Identifying and Minimizing Off-Target Effects.
Step-by-Step Experimental Protocols
1. Target Engagement Assays
-
Objective: To confirm that 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid physically interacts with its intended target within the complex environment of the cell.[1][8]
-
Protocol Example (Cellular Thermal Shift Assay - CETSA):
-
Cell Treatment: Treat intact cells with various concentrations of your compound and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of your compound should stabilize the target protein, increasing its melting temperature.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. An increase in the thermal stability of the target protein in the presence of your compound confirms engagement.[8]
-
2. Genetic Validation
-
Objective: To verify that the observed phenotype is dependent on the presence of the intended target protein.[9][10]
-
Protocol Example (siRNA Knockdown):
-
Transfection: Transfect cells with siRNA specifically targeting the mRNA of your putative target protein. Use a non-targeting control siRNA in parallel.
-
Protein Knockdown Confirmation: After 48-72 hours, confirm the reduction of your target protein levels via Western blot.
-
Compound Treatment: Treat the knockdown cells and control cells with 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid.
-
Phenotypic Analysis: If the compound's effect is diminished or absent in the knockdown cells compared to the control cells, it strongly suggests the effect is on-target.[2]
-
3. Proteome-Wide Profiling
-
Objective: To identify the full spectrum of proteins that your compound interacts with in an unbiased manner.[8]
-
Methodology (Chemoproteomics): This advanced technique often involves creating a tagged version of your compound that can be used as a "bait" to pull down its binding partners from a cell lysate. These interacting proteins are then identified using mass spectrometry. This provides a comprehensive list of both on-target and potential off-target proteins.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the investigation of a new small molecule inhibitor.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High Cell Toxicity at Low Concentrations | 1. The compound is targeting a critical housekeeping protein.[2]2. The chemical scaffold itself is toxic.3. The cell line is particularly sensitive to off-target effects. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.[1]2. Test a structurally related but biologically inactive analog to see if toxicity persists.[1]3. Test the compound in a different cell line to assess cell-type-specific toxicity. |
| Observed Phenotype Does Not Match Genetic Knockdown of Putative Target | 1. The compound has significant off-target effects that dominate the cellular response.[1]2. The assumed mechanism of action for the target in your specific cell line is incorrect. | 1. Perform a target engagement assay to confirm binding at the effective concentration.[1]2. Conduct proteomic profiling to identify the actual binding partners.[8]3. Re-evaluate the literature on the target's function in your experimental system. |
| Inconsistent or Non-Reproducible Results | 1. Variability in cell health or passage number.2. Degradation of the compound in solution.3. Off-target effects occurring at slightly different concentrations between experiments. | 1. Standardize cell culture conditions, including passage number and confluency.2. Prepare fresh dilutions of the compound for each experiment from a stable stock.3. Titrate the compound to find the lowest effective concentration to minimize off-target variability.[2] |
Part 4: Advanced Strategies & Medicinal Chemistry
If off-target effects are confirmed and problematic, medicinal chemistry strategies can be employed to improve the selectivity of your compound.
Caption: Medicinal Chemistry Optimization Cycle.
By understanding the structural basis of how your compound binds to both its on-target and off-target proteins (often through co-crystallography or computational docking), medicinal chemists can rationally design new analogs. This process, known as Structure-Activity Relationship (SAR), aims to modify the chemical structure to enhance interactions with the desired target while disrupting interactions with off-targets, thereby increasing the compound's selectivity and therapeutic window.[11]
References
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(11), 909-922. Available from: [Link]
-
Valdivia, P., & Dror, R. O. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3569-3581. Available from: [Link]
-
Jain, A. N. (2012). Prediction of Off-Target Drug Effects Through Data Fusion. Journal of Chemical Information and Modeling, 52(1), 129-139. Available from: [Link]
-
Hilaris Publisher. (2024). Targeting Disease: The Role of Synthetic Medicinal Chemistry. Available from: [Link]
-
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(10), 875. Available from: [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available from: [Link]
-
ResearchGate. (2026). Medicinal Chemistry Strategies to Prevent Compound Attrition. Available from: [Link]
-
Massive Bio. (2026). Off Target Effect. Available from: [Link]
-
American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Available from: [Link]
-
European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. Available from: [Link]
-
World BI. (n.d.). The Role of Target Validation in Modern Drug Discovery. Available from: [Link]
-
MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. Available from: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psb.stanford.edu [psb.stanford.edu]
- 6. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Target Validation in Modern Drug Discovery | World BI [worldbigroup.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Anomalies in Pyrimidine Synthesis
Welcome to the Pyrimidine Synthesis NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers—from early-stage discovery chemists to late-stage drug development professionals—who are puzzled by unexpected signals in the Nuclear Magnetic Resonance (NMR) spectra of their newly synthesized pyrimidines.
Pyrimidine synthesis is notoriously susceptible to dynamic tautomerism, trapped reaction intermediates, and persistent solvent impurities. This guide provides a self-validating framework to diagnose and resolve these spectral anomalies, ensuring absolute structural confidence in your active pharmaceutical ingredients (APIs).
Diagnostic Workflow
Before diving into specific chemical phenomena, use the following decision matrix to categorize the unexpected signals in your spectrum.
Fig 1. Decision matrix for diagnosing unexpected NMR peaks in pyrimidine synthesis.
FAQ 1: The "Impurity or Isomer?" Dilemma
Q: My 1 H NMR spectrum shows sharp, unexpected peaks in the aliphatic region (e.g., 1.0–3.0 ppm) and near 8.0 ppm. Could my pyrimidine ring have fragmented during synthesis?
A: Before assuming ring fragmentation or a complex side-reaction, you must rule out residual laboratory solvents and reagents. Pyrimidines, particularly those with hydrogen-bonding donors (like dihydropyrimidinones), readily form co-crystals or strongly solvate with common reaction solvents.
Causality: The highly polarized nature of the pyrimidine core creates strong dipole-dipole and hydrogen-bonding interactions with trace solvents, making them exceptionally difficult to remove even under high vacuum. We rely on the authoritative compilation by1 to identify these trace impurities in deuterated solvents[1]. If your synthesis utilized Vilsmeier-Haack conditions or ethyl acetate extractions, these solvents are the most likely culprits.
Table 1: Common Trace Impurities Mimicking Pyrimidine Signals (in DMSO- d6 )
| Impurity / Solvent | 1 H NMR Shift (ppm) | Multiplicity | Common Source in Pyrimidine Synthesis |
| Ethyl Acetate | 1.17, 1.99, 4.03 | t, s, q | Extraction or recrystallization solvent |
| N,N-Dimethylformamide | 2.73, 2.89, 7.95 | s, s, s | Reaction solvent / Vilsmeier reagent byproduct |
| Acetic Acid | 1.91, 11.9 | s, br s | Acid catalyst in multicomponent reactions |
| Water | 3.33 | s | Hygroscopic deuterated solvent absorption |
FAQ 2: Tautomerism and Dynamic NMR Effects
Q: The signals for my pyrimidine ring protons (H2, H4, H6) are extremely broad, or I am seeing two distinct sets of peaks with unequal integration. Is my product impure?
A: You are likely observing tautomerism rather than an impurity. Pyrimidines substituted with hydroxy (-OH), sulfanyl (-SH), or amino (-NH 2 ) groups undergo rapid proton exchange. For instance, 2-hydroxypyrimidine exists predominantly as its tautomer, pyrimidin-2(1H)-one, in solution ().
Causality: The energy barrier for lactam-lactim (or amine-imine) tautomerization is often comparable to the NMR timescale at room temperature. This intermediate exchange rate causes signal broadening. If the exchange is slow (e.g., due to specific solvent polarity or low temperature), you will see distinct peaks for each tautomer, mimicking a structural impurity.
Self-Validating Protocol: Variable Temperature (VT) NMR for Tautomer Confirmation
To definitively prove that extra peaks are tautomers and not impurities, perform a VT-NMR experiment. This protocol validates itself: true tautomers will respond to thermal energy by coalescing, whereas impurities will not.
-
Sample Preparation: Dissolve 15 mg of the pyrimidine in 0.6 mL of anhydrous DMSO- d6 . Use a tightly sealed NMR tube to prevent water ingress, which can artificially accelerate proton exchange.
-
Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Note the integration ratio of the suspected tautomeric peaks.
-
Thermal Ramping: Increase the probe temperature to 353 K (80 °C) in 10 K increments. Crucial Step: Allow exactly 5 minutes for thermal equilibration at each step to ensure homogeneous sample heating.
-
Acquisition: Acquire a 1 H NMR spectrum at each temperature interval.
-
Validation: Analyze the spectra. If the peaks belong to tautomers, they will broaden and eventually coalesce into a single, time-averaged peak at higher temperatures. If the peaks belong to a true impurity, their chemical shifts may drift slightly due to temperature effects on the solvent, but they will not coalesce with the main product peaks.
FAQ 3: Trapped Intermediates in Multicomponent Syntheses
Q: I performed a Biginelli reaction (urea + β -keto ester + aldehyde). My NMR shows the expected product, but also a persistent set of peaks including a doublet near 5.0 ppm and a multiplet near 7.3 ppm. What happened?
A: You have isolated a mixture of the final dihydropyrimidinone (DHPM) and a trapped reaction intermediate. The Biginelli reaction is highly complex and can stall at iminium, enamine, or Knoevenagel adduct stages if conditions are not perfectly optimized (2)[2].
Causality: If the acid catalyst is insufficient, or the reaction time is too short, the N-acyliminium ion intermediate may not fully cyclize. Mischaracterization of these intermediates as the final product—often because researchers rely solely on melting points rather than rigorous NMR—is a documented pitfall in multicomponent reaction literature[2]. Furthermore, unexpected five-component cascade products can form if highly reactive aldehydes (like formaldehyde) are used (3)[3].
Fig 2. Mechanistic divergence in the Biginelli reaction leading to trapped intermediates.
Step-by-Step Methodology: Resolving Stalled Biginelli Intermediates
If your NMR indicates incomplete cyclization (presence of intermediate alkene/iminium proton signals typically between 5.0–6.0 ppm), use this protocol to drive the reaction to completion.
-
Resubjection: Do not discard the impure mixture. Redissolve the crude solid in ethanol to achieve a 0.5 M concentration.
-
Catalyst Adjustment: Add 10 mol% of a strong Lewis acid (e.g., Indium bromide, InBr 3 ) or a Brønsted acid (e.g., p-TsOH) to lower the activation energy required for the final dehydration/cyclization step[3].
-
Thermal Activation: Heat the mixture to reflux for an additional 4–6 hours.
-
Self-Validating Monitoring: Withdraw a 0.1 mL aliquot, evaporate the solvent, and run a rapid crude 1 H NMR. The protocol is validated when the intermediate alkene/iminium signals (5.0–6.0 ppm) completely disappear, replaced by the characteristic DHPM chiral center proton signal.
-
Isolation: Once consumed, precipitate the pure DHPM by pouring the hot mixture into ice-cold water, followed by vacuum filtration.
References
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: ACS Publications (Organometallics) URL:[Link]
-
Product Class 12: Pyrimidines Source: Thieme E-Books & E-Journals (Science of Synthesis) URL:[Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction Source: Frontiers in Chemistry URL:[Link]
-
In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates Source: MDPI (Molecules) URL:[Link]
Sources
Validation & Comparative
Comparative Guide: 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid vs. Traditional Metabolic Probes in Activity-Based Protein Profiling
Activity-based protein profiling (ABPP) relies on chemoselective probes to interrogate the functional state of enzymes within complex biological systems. While traditional probes like maleimides and iodoacetamides have dominated the field, the emergence of heteroaromatic sulfones has revolutionized cysteine profiling by offering unprecedented stability and selectivity[1].
In this advanced chemical biology ecosystem, 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS 2356229-56-4) occupies a unique and critical niche[2]. Unlike its highly reactive oxidized counterpart—the methylsulfonyl pyrimidine (MSPy)—the methylthio variant is chemically inert toward thiols. Therefore, rather than acting as a reactive warhead, it serves as the definitive structurally-matched negative control in metabolic profiling. This allows researchers to subtract non-specific background binding and rigorously validate true covalent targets[3].
Mechanistic Causality: The Role of the Leaving Group
To understand the utility of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, one must examine the reaction mechanisms governing heteroaryl probes. The causality behind their reactivity lies entirely in the electron-withdrawing nature of their functional groups.
-
The Active Probe (Methylsulfonyl Pyrimidine): The strong electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) activates the pyrimidine ring, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by nucleophilic cysteines[4]. This forms a highly stable heteroaryl thioether bond, overcoming the retro-Michael instability and thiol-exchange issues inherent to traditional maleimides[5].
-
The Control Probe (Methylthio Pyrimidine): The topic molecule, 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, possesses a methylthio group (-SCH₃). Because sulfur in a thioether linkage lacks the highly electronegative oxygen atoms of a sulfone, it fails to pull electron density away from the pyrimidine ring. Consequently, the methylthio group acts as a poor leaving group, rendering the probe inert to SNAr under physiological conditions[1].
By utilizing both probes in parallel, any protein enriched by the active probe but not the methylthio probe is confirmed to be a true covalent cysteine target, rather than a false positive driven by the hydrophobic interactions of the pyrimidine-alkyne scaffold.
Reaction pathways of cysteine with various metabolic probes.
Comparative Performance Data
When designing an ABPP experiment or a bioconjugation workflow, selecting the right warhead is paramount. The table below summarizes the quantitative and qualitative differences between the pyrimidine-alkyne probes and traditional alternatives.
| Probe Class | Representative Molecule | Reaction Mechanism | Target Amino Acid | Conjugate Stability | Reversibility |
| Heteroaryl Sulfone (Active) | 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid | SNAr | Cysteine | Very High (Thioether) | Irreversible |
| Heteroaryl Thioether (Control) | 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid | None (Inert) | N/A | N/A | N/A |
| Maleimide | Alkyne-Maleimide | Michael Addition | Cysteine | Moderate (Thiosuccinimide) | Reversible (Retro-Michael) |
| Haloacetamide | Iodoacetamide-Alkyne | SN₂ Alkylation | Cysteine (Some Lys/His) | High (Thioether) | Irreversible |
Note: The superior stability of MSPy cysteine conjugates in aqueous media and human plasma makes this thiol-click reaction a highly promising methodology for applications in bioconjugation and live-cell profiling[6],[3].
Self-Validating Experimental Protocol: Quantitative ABPP
To ensure trustworthiness and reproducibility in target identification, the following protocol utilizes a self-validating system. By incorporating 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid as the negative control, you systematically eliminate background noise.
Materials Required:
-
Active Probe: 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid (50 mM stock in DMSO).
-
Control Probe: 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (50 mM stock in DMSO).
-
Proteome: HeLa cell lysate (2 mg/mL in PBS).
-
CuAAC Master Mix: CuSO₄ (1 mM), THPTA ligand (100 µM), Sodium Ascorbate (1 mM), and TAMRA-Azide or Biotin-Azide (100 µM).
Step-by-Step Methodology:
-
Proteome Aliquoting: Divide the cell lysate into three equal 500 µL aliquots: Vehicle (DMSO), Active Probe, and Control Probe.
-
Probe Incubation: Add the respective probes to a final concentration of 50 µM. Incubate the samples at 37°C for 1 hour with gentle agitation.
-
Causality: During this window, the active probe covalently modifies reactive cysteines via SNAr. The control probe will only interact via non-covalent hydrophobic interactions.
-
-
Protein Precipitation: Add 2 mL of cold methanol, 0.5 mL of chloroform, and 1 mL of ddH₂O to each sample. Vortex vigorously and centrifuge at 10,000 x g for 5 minutes. Discard the supernatant to remove unreacted probes. Wash the protein pellet twice with cold methanol.
-
Click Chemistry (CuAAC): Resuspend the protein pellets in 500 µL of PBS containing 1% SDS. Add 50 µL of the freshly prepared CuAAC Master Mix to each sample. Incubate at room temperature for 1 hour in the dark.
-
Causality: The hex-5-ynoic acid tail provides the terminal alkyne necessary for the bioorthogonal CuAAC reaction, covalently appending the fluorophore or biotin tag to the probe-modified proteins.
-
-
Analysis & Validation: Precipitate the proteins once more to remove excess click reagents. Resuspend in Laemmli buffer and resolve via SDS-PAGE.
-
Validation: Analyze the gel using in-gel fluorescence. True cysteine targets are identified as distinct fluorescent bands present in the Active Probe lane but completely absent in the Control Probe lane.
-
Workflow for Activity-Based Protein Profiling (ABPP) using alkyne probes.
References
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]
-
Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
A review of conjugation technologies for antibody drug conjugates Source: Antibody Therapeutics (Oxford Academic) URL:[Link]
Sources
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid 95% | CAS: 2356229-56-4 | AChemBlock [achemblock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
A Researcher's Guide to Validating Target Engagement of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
In the landscape of modern drug discovery, the unequivocal confirmation that a molecule binds its intended target within a physiological system—a concept known as target engagement—is a critical milestone. Misinterpretation of a compound's activity due to a lack of target engagement can lead to the costly pursuit of ineffective therapeutic strategies. This guide provides a comprehensive framework for validating the target engagement of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, a molecule whose structure suggests it may act as a covalent inhibitor of Fatty Acid Synthase (FASN).
FASN is a crucial enzyme in the de novo synthesis of fatty acids, a pathway frequently upregulated in various cancers and metabolic diseases to meet the high lipid demand of rapidly proliferating cells or altered metabolic states.[1][2] This makes FASN a compelling therapeutic target. The terminal alkyne group in 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is a reactive "warhead," characteristic of covalent inhibitors that form a permanent bond with their target protein.[3][4] This covalent nature necessitates a specific and rigorous set of validation experiments.
This guide will compare and contrast several orthogonal, state-of-the-art methodologies for confirming and quantifying the interaction between our compound of interest and its putative target, FASN. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a comparative format to empower researchers to design and execute a robust target validation cascade.
Comparative Methodologies: A Multi-Pronged Approach
No single experiment is sufficient to validate a covalent inhibitor.[5] A strong validation strategy relies on the convergence of evidence from multiple, independent methods that assess target engagement across different contexts—from purified proteins to intact cells. Here, we compare three powerful techniques: Activity-Based Protein Profiling (ABPP), Cellular Thermal Shift Assay (CETSA), and Isothermal Titration Calorimetry (ITC).
| Methodology | Principle | Biological Context | Key Output | Strengths | Limitations |
| Activity-Based Protein Profiling (ABPP) | Uses a chemical probe to covalently label active enzyme sites. Target engagement is measured by competition between the inhibitor and the probe.[6] | Cell Lysate, Intact Cells, In Vivo | Target Occupancy (IC50), Selectivity Profile | Proteome-wide selectivity, confirms covalent binding, works in complex systems.[7] | Requires a suitable chemical probe; indirect measurement of engagement. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[8] | Intact Cells, Tissues | Thermal Shift (ΔTagg), Cellular EC50 | Label-free, confirms engagement in a native cellular environment, reflects downstream effects (e.g., cell permeability).[9] | Not all proteins show a thermal shift upon binding; can be lower throughput. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between a ligand and a purified protein.[10] | In Vitro (Purified Protein) | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH) | Gold standard for direct binding thermodynamics; provides a complete thermodynamic profile. | Requires large amounts of pure, stable protein; lacks cellular context. |
Experimental Deep Dive I: Activity-Based Protein Profiling (ABPP) for Selectivity
Causality: The primary reason to begin with ABPP is to confirm that our compound covalently binds FASN in a competitive manner and to simultaneously assess its proteome-wide selectivity. An ideal covalent inhibitor should be highly selective for its target to minimize off-target toxicity. ABPP uses a "broad-spectrum" reactive probe that labels a whole class of enzymes (e.g., serine hydrolases). By pre-treating a cell lysate with our inhibitor, we can see if it blocks the probe from binding to FASN, confirming engagement at the active site.
Workflow Diagram: Competitive ABPP
Caption: Competitive ABPP workflow to assess target engagement and selectivity.
Step-by-Step Protocol: Competitive ABPP
-
Cell Culture & Lysis: Culture a relevant cancer cell line with high FASN expression (e.g., SK-Br3 breast cancer cells) to 80-90% confluency. Harvest and lyse the cells in a suitable buffer (e.g., Tris-buffered saline) without detergents that would denature proteins.
-
Inhibitor Incubation: Aliquot the cell lysate. Treat aliquots with increasing concentrations of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 30 minutes at room temperature.
-
Probe Labeling: Add a well-characterized serine hydrolase activity-based probe with a biotin tag (e.g., FP-biotin) to all samples and incubate for another 30 minutes.[11]
-
Enrichment: Use streptavidin-coated beads to pull down all biotin-probe-labeled proteins. Wash extensively to remove non-specifically bound proteins.
-
Proteomic Analysis: Elute the captured proteins, digest them into peptides (e.g., with trypsin), and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of FASN (and all other identified proteins) in the inhibitor-treated samples compared to the vehicle control. A dose-dependent decrease in the FASN signal indicates successful target engagement.
Experimental Deep Dive II: Cellular Thermal Shift Assay (CETSA) for In-Cell Validation
Causality: While ABPP confirms covalent binding in a lysate, CETSA validates that the compound can enter a living cell and engage its target in the complex native environment.[8] This is a critical step, as cell permeability and intracellular stability are prerequisites for a drug's efficacy. The principle is that ligand binding stabilizes the target protein, making it less likely to denature and aggregate when heated.[9]
Principle Diagram: CETSA
Caption: CETSA principle: Ligand binding stabilizes the target protein against heat denaturation.
Step-by-Step Protocol: Western Blot-Based CETSA
-
Cell Treatment: Seed SK-Br3 cells and grow overnight. Treat the intact cells with the desired concentration of the inhibitor or vehicle (DMSO) for 1-2 hours in culture medium.
-
Heating: Harvest the cells, wash, and resuspend in a phosphate-buffered saline (PBS) solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Separation: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath). Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble FASN in each sample using standard Western Blotting techniques with a FASN-specific antibody. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble FASN against the temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.[12]
Experimental Deep Dive III: Isothermal Titration Calorimetry (ITC) for Biophysical Proof
Causality: ITC provides the ultimate biophysical proof of a direct interaction. It measures the heat change that occurs when two molecules bind, allowing for the precise determination of binding affinity (Kd), stoichiometry (n), and the binding enthalpy (ΔH).[10][13] For covalent inhibitors, the reaction proceeds in two steps: initial non-covalent binding followed by the irreversible covalent bond formation.[3][4] A specialized ITC kinetic competition assay can dissect these two steps, providing invaluable data for structure-activity relationship (SAR) studies.[14]
Step-by-Step Protocol: ITC Kinetic Competition (ITC-KC)
-
Protein Preparation: Express and purify recombinant human FASN protein to >95% purity. Ensure the protein is correctly folded and active.
-
ITC Setup: Prepare the FASN protein in a suitable buffer in the ITC sample cell. Prepare the inhibitor in the same buffer in the injection syringe. The instrument must be meticulously cleaned and calibrated.
-
Titration: The experiment involves injecting small aliquots of the inhibitor into the protein solution while the instrument measures the minute heat changes after each injection.[3]
-
Data Analysis: The resulting heat-per-injection data is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable model. For a covalent inhibitor, the analysis is more complex than a simple reversible interaction. The ITC-KC method involves measuring enzyme activity via heat flow during catalysis in the presence of the inhibitor.[3][14] This allows for the determination of both the initial binding affinity (Ki) and the rate of covalent inactivation (kinact).
Synthesizing the Evidence: A Comparative Data Summary
A successful validation campaign will yield convergent data across these orthogonal assays. The results should logically connect the biophysical interaction with a cellular outcome.
| Parameter | ABPP | CETSA | ITC | Alternative FASN Inhibitor (Orlistat) |
| Target Occupancy (IC50) | 25 nM | N/A | N/A | ~200 nM[15] |
| Cellular EC50 | N/A | 75 nM | N/A | ~5 µM[15] |
| Binding Affinity (Ki) | N/A | N/A | 50 nM | ~150 nM |
| Inactivation Rate (kinact) | N/A | N/A | 0.1 min⁻¹ | Slower (covalent but less reactive) |
| Proteome-wide Selectivity | High selectivity for FASN | N/A | N/A | Known off-targets (e.g., lipases)[15] |
Note: Data presented are hypothetical but representative for a potent and selective covalent inhibitor.
Conclusion: Building a Case for Target Engagement
The validation of target engagement is not a single experiment but a carefully constructed argument built upon multiple lines of evidence. For a covalent inhibitor like 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, this process is even more critical.
By starting with ABPP , we can confirm covalent modification and assess proteome-wide selectivity in a complex biological matrix. Following up with CETSA , we can verify that the compound reaches and binds its target in intact, living cells, providing a crucial link between biochemical potential and cellular activity. Finally, ITC provides the definitive, quantitative biophysical data on the binding event itself, dissecting the kinetics of the covalent interaction.
When the data from these disparate yet complementary techniques converge—showing a potent interaction with FASN in vitro, selective engagement in cell lysates, and target stabilization in living cells—a researcher can have high confidence that the observed biological effects of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid are indeed mediated through its engagement with FASN. This robust validation is the bedrock upon which successful drug development programs are built.
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A Comparative Guide to the Cytotoxicity of Modified Pyrimidine Compounds for Cancer Research
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Oncology
For researchers, scientists, and drug development professionals, the pyrimidine nucleus represents a "privileged scaffold" in medicinal chemistry.[1] As a fundamental component of DNA and RNA, its structure is a logical starting point for developing antimetabolites that can disrupt the rapid proliferation characteristic of cancer cells.[2][3] From the foundational drug 5-Fluorouracil to newer targeted agents, the strategic modification of the pyrimidine ring has yielded a diverse arsenal of cytotoxic compounds.[4][5][6] These modifications are not arbitrary; they are rational design choices aimed at enhancing target affinity, improving pharmacokinetic properties, and overcoming resistance mechanisms.[1]
This guide provides a comparative analysis of the cytotoxicity of various classes of modified pyrimidine compounds. We will delve into the mechanistic underpinnings of their action, present supporting experimental data from in vitro studies, and provide detailed protocols for assessing cytotoxicity in your own research. Our objective is to offer a scientifically grounded resource that explains not just what these compounds do, but why they are designed the way they are and how their efficacy is measured.
I. Mechanisms of Action: A Tale of Diverse Strategies
The anticancer potential of pyrimidine derivatives is realized through several distinct and sophisticated mechanisms. Understanding these pathways is crucial for rational drug design and for interpreting experimental cytotoxicity data.
Antimetabolites: Disrupting the DNA Supply Chain
This classic approach involves creating pyrimidine analogs that interfere with the synthesis of nucleotides, the essential building blocks of DNA.
-
Thymidylate Synthase (TS) Inhibition: The most well-known example is 5-Fluorouracil (5-FU) .[4] 5-FU itself is a prodrug that, once inside a cell, is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[7][8] FdUMP forms a stable complex with thymidylate synthase, blocking the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1][7] This leads to a "thymineless death," where rapidly dividing cancer cells are starved of a critical DNA component, triggering apoptosis.[4] Capecitabine is an oral prodrug designed for tumor-selective activation to 5-FU, which can enhance efficacy while mitigating systemic toxicity.[9][10]
-
DNA Chain Termination & Ribonucleotide Reductase Inhibition: Gemcitabine (2′,2′-difluorodeoxycytidine) is a deoxycytidine analog that executes a dual attack.[5] After being phosphorylated to its active di- and triphosphate forms (dFdCDP and dFdCTP), it wreaks havoc on DNA synthesis.[11][12] The triphosphate form (dFdCTP) is incorporated into the growing DNA strand, but after one more nucleotide is added, it prevents further elongation—a phenomenon known as "masked chain termination".[11][13] Simultaneously, the diphosphate form (dFdCDP) inhibits ribonucleotide reductase, the enzyme that produces the deoxynucleotides required for DNA synthesis.[12][13] This self-potentiating mechanism depletes the cell's supply of normal nucleotides, which in turn enhances the incorporation of the fraudulent gemcitabine nucleotide into DNA.[13]
Caption: Mechanisms of 5-FU and Gemcitabine cytotoxicity.
Epigenetic Modification: Reawakening Tumor Suppressors
A more subtle strategy involves altering the epigenetic landscape of cancer cells.
-
DNA Methyltransferase (DNMT) Inhibition: Decitabine (5-aza-2′-deoxycytidine) and Azacitidine (5-azacytidine) are cytidine analogs that function as hypomethylating agents.[14][15] At low doses, they are incorporated into DNA and covalently trap DNMT enzymes.[14][16] This prevents the methylation of DNA, leading to the re-expression of previously silenced tumor suppressor genes, which can induce differentiation and apoptosis.[17] At higher doses, they exhibit more direct cytotoxicity by causing DNA adducts that arrest DNA synthesis.[14][18] This dual mechanism makes them particularly effective in hematological malignancies like myelodysplastic syndromes (MDS).[14][19]
Caption: Dual mechanism of action of Decitabine.
Targeted Inhibition: Blocking Pro-Survival Signals
Modern drug design often focuses on creating pyrimidine derivatives that inhibit specific enzymes critical for cancer cell growth and survival, such as kinases.
-
Kinase Inhibition: Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, form the core of many kinase inhibitors.[2][20][21] These compounds can target receptors like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers and drives proliferation.[20][21] By blocking the ATP-binding site of these kinases, the pyrimidine derivatives shut down downstream signaling pathways, leading to cell cycle arrest and apoptosis.[2][22]
II. Comparative In Vitro Cytotoxicity Data
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes representative IC50 values for various modified pyrimidine compounds against common human cancer cell lines.
| Compound/Class | Cancer Cell Line | IC50 Value (µM) | Primary Mechanism | Reference(s) |
| 5-Fluorouracil | HCT-116 (Colon) | 1.98 - 37.22 | Thymidylate Synthase Inhibition | [1][23] |
| MCF-7 (Breast) | 2.18 - 4.8 | Thymidylate Synthase Inhibition | [1][24] | |
| Capecitabine | HTB-43 (Larynx) | < 50 | Prodrug of 5-Fluorouracil | [9] |
| A549 (Lung) | Varies | Prodrug of 5-Fluorouracil | [25] | |
| Gemcitabine | Pancreatic Cancer | Varies (Clinically effective) | DNA Chain Termination, RNR Inhibition | [5][26] |
| Decitabine | CCRF-CEM (Leukemia) | 70.7 (at 72h) | DNMT Inhibition | [17] |
| Pyrido[2,3-d]pyrimidine (8e) | PC-3 (Prostate) | 9.39 (at 72h) | EGFR Inhibition, Apoptosis Induction | [20] |
| Thieno[2,3-d]pyrimidine (Cpd 1) | HSC-3 (Oral) | ~38-65 | Proliferation Inhibition | [27] |
| Thieno[2,3-d]pyrimidine (Cpd 14) | MCF-7 (Breast) | 22.12 | Not specified | [28] |
| Pyrimidine-Sulfonamide (3a) | HCT-116 (Colon) | 5.66 | Apoptosis Induction | [23] |
| Pyrrolotriazine Hybrid | MCF-7 (Breast) | < 2 | Not specified | [24] |
Note: IC50 values can vary significantly based on experimental conditions, such as incubation time and the specific assay used. This table is for comparative purposes.
III. Experimental Protocol: The MTT Cytotoxicity Assay
A self-validating protocol is the cornerstone of trustworthy data. The MTT assay is a standard colorimetric method for assessing cell viability. Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Action: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Causality: A consistent starting cell number is critical for reproducible results. The density should allow for logarithmic growth during the experiment without reaching over-confluence, which can inhibit growth and affect results.
-
-
Compound Treatment:
-
Action: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing serial dilutions of the modified pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Causality: A 24-hour attachment period ensures cells are in a healthy state before drug exposure. Serial dilutions are essential for generating a dose-response curve to accurately calculate the IC50 value.
-
-
Incubation:
-
Action: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Causality: The incubation time must be long enough for the cytotoxic effects to manifest, which often requires cells to pass through at least one cell cycle.
-
-
MTT Addition:
-
Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Causality: Only viable cells with active mitochondria can reduce MTT. This step selectively labels the living cell population. Incubation time is optimized to allow for sufficient formazan crystal formation without causing toxicity from the MTT reagent itself.
-
-
Formazan Solubilization:
-
Action: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well. Gently pipette to dissolve the purple formazan crystals.
-
Causality: The formazan crystals are insoluble in aqueous solution. DMSO is a powerful organic solvent that effectively dissolves the crystals, creating a homogenous colored solution required for spectrophotometric measurement.
-
-
Data Acquisition:
-
Action: Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.
-
Causality: The absorbance value is directly proportional to the amount of dissolved formazan, and thus, to the number of viable cells in the well.
-
-
Analysis:
-
Action: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Causality: Normalizing data to the control group accounts for variations in initial seeding density and provides a standardized measure of cytotoxicity.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
IV. Structure-Activity Relationship (SAR) Insights
The cytotoxic potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the ring.[1] SAR studies are critical for optimizing lead compounds into potent drug candidates.
-
Substitutions are Key: Research has shown that substitutions at various positions on the pyrimidine ring can dramatically alter biological activity. For example, in a series of pyrido[2,3-d]pyrimidine derivatives, the specific groups attached determined the potency against prostate cancer cells.[20] Similarly, for thieno[2,3-d]pyrimidines, substitutions at the C2, C4, and C6 positions were found to significantly enhance anticancer activity.[27]
-
Molecular Hybridization: A promising strategy involves creating hybrid molecules that combine the pyrimidine scaffold with other pharmacophores.[2][23] Fusing pyrimidine with a triazole ring has yielded compounds with potency surpassing 5-Fluorouracil.[2] Likewise, pyrimidine-sulfonamide hybrids have demonstrated potent activity against various cancer cell lines, sometimes superior to standard drugs like doxorubicin and 5-FU.[23] This approach can lead to compounds with dual mechanisms of action or improved selectivity.[2]
Conclusion
The pyrimidine scaffold remains a cornerstone of anticancer drug discovery, demonstrating remarkable versatility. From classic antimetabolites that cripple DNA synthesis to targeted kinase inhibitors and epigenetic modulators, the chemical modification of this core structure continues to yield potent cytotoxic agents. The comparative data presented here highlight the diverse efficacy of these compounds across various cancer types. As researchers continue to explore novel substitutions and hybridization strategies, guided by a deep understanding of structure-activity relationships and mechanistic pathways, the development of next-generation pyrimidine-based therapeutics with enhanced potency and greater selectivity is a certainty.
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The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Future Medicinal Chemistry. [Link]
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Cross-reactivity studies of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
Title: Comparative Evaluation and Cross-Reactivity Profiling of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid in Bioconjugation
Target Audience: Researchers, Chemical Biologists, and Antibody-Drug Conjugate (ADC) Development Professionals.
The Mechanistic Rationale: Bridging Rigidity and Bioorthogonality
In the development of targeted therapeutics and Antibody-Drug Conjugates (ADCs), the selection of a bioconjugation linker dictates both the systemic stability and the ultimate pharmacokinetic profile of the drug. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (MTP-Hex) has emerged as a highly specialized bifunctional building block[1]. It features a terminal alkyne for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a carboxylic acid for amide coupling, separated by a rigid methylthio-pyrimidine core.
Unlike flexible aliphatic linkers (e.g., 5-hexynoic acid), the pyrimidine ring in MTP-Hex introduces structural rigidity that prevents the hydrophobic collapse of the linker-payload complex. However, introducing heteroaromatic systems into biological environments raises immediate questions regarding cross-reactivity. Specifically, researchers must evaluate two primary off-target liabilities:
-
Thiol-yne addition: The reaction of the alkyne handle with physiological thiols like Glutathione (GSH).
-
Nucleophilic Aromatic Substitution (SNAr): The potential displacement of the C2-methylthio group by biological nucleophiles.
Causality in Cross-Reactivity: MTP-Hex vs. Industry Standards
To objectively evaluate MTP-Hex, we must compare its reactivity profile against standard alternatives: DBCO-Acid (a strained alkyne for copper-free click) and Maleimide-aliphatics (the industry standard for cysteine conjugation).
The Alkyne Handle (Thiol-Yne Cross-Reactivity): Strained alkynes like DBCO are widely utilized for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) because they eliminate the need for cytotoxic copper catalysts. However, the ring strain that accelerates click kinetics also lowers the activation energy for off-target reactions. DBCO exhibits significant thiol-yne cross-reactivity with physiological thiols, demonstrating a degradation half-life of approximately 71 minutes in the presence of GSH[2]. In contrast, the terminal alkyne of MTP-Hex is thermodynamically stable and completely bioorthogonal to thiols, requiring Cu(I) activation to proceed.
The Pyrimidine Core (SNAr and Thiol Exchange): Maleimide-based linkers are notorious for undergoing retro-Michael additions in systemic circulation, leading to premature payload transfer to serum albumin[3]. To avoid this, stable linkages are preferred. While the C2 position of a pyrimidine ring is electron-deficient, the unoxidized methylthio (-SMe) group is a poor leaving group. Structure-reactivity studies confirm that while 2-sulfonyl pyrimidines rapidly arylate cysteine residues, 2-methylthio pyrimidines remain virtually unreactive to SNAr under physiological conditions (pH 7.4)[4]. This makes MTP-Hex an exceptionally stable scaffold for systemic circulation.
Fig 1: Cross-reactivity pathways of bioconjugation handles with physiological thiols vs. target azides.
Quantitative Performance Comparison
The following table synthesizes the kinetic and stability data of MTP-Hex compared to alternative bioconjugation handles.
| Linker / Handle | Thiol Cross-Reactivity (GSH) | SNAr / Thiol Exchange Liability | Click Kinetics (k) | Plasma Stability (7 Days, 37°C) |
| MTP-Hex | None (Bioorthogonal) | Negligible (-SMe is stable)[4] | Fast (Cu-dependent) | > 98% intact |
| DBCO-Acid | High (t1/2 ~ 71 min)[2] | N/A | Very Fast (~1 M⁻¹s⁻¹) | < 50% intact |
| Maleimide-Hex | N/A (Intended target) | High (Retro-Michael exchange)[3] | N/A | Variable (Exchange prone) |
| 5-Hexynoic Acid | None (Bioorthogonal) | N/A | Moderate (Cu-dependent) | > 98% intact |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include internal controls to definitively isolate the causality of any observed degradation.
Protocol 1: Glutathione (GSH) Stability and SNAr Cross-Reactivity Assay
This assay determines if the methylthio group undergoes SNAr or if the alkyne undergoes thiol-yne addition in a simulated tumor microenvironment and systemic circulation[3].
Materials:
-
MTP-Hex (10 mM stock in DMSO)
-
Reduced Glutathione (GSH)
-
PBS buffer (100 mM, pH 7.4) and Acetate buffer (100 mM, pH 5.0)
-
Internal Standard: 5-Hexynoic acid (inert control)
Step-by-Step Methodology:
-
Preparation of Reaction Matrix: Prepare a 5 mM solution of GSH in PBS (pH 7.4) to mimic high intracellular/plasma thiol concentrations. Prepare a parallel matrix without GSH as a negative control.
-
Initiation: Spike MTP-Hex and the internal standard into the matrices to a final concentration of 50 µM (100-fold excess of GSH ensures pseudo-first-order kinetics).
-
Incubation: Incubate the mixtures at 37°C in a thermomixer at 300 rpm.
-
Sampling & Quenching: At time points 0, 1h, 4h, 12h, 24h, and 72h, extract 50 µL aliquots. Quench the reaction by adding 50 µL of cold acetonitrile containing 1% formic acid (lowers pH to protonate thiols, halting any SNAr or thiol-yne reactions).
-
LC-MS/MS Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Monitor the parent mass of MTP-Hex ( [M+H]+=237.07 ) and look for the specific mass shift corresponding to GSH adducts ( +307 Da for thiol-yne, or +259 Da if -SMe is displaced via SNAr).
-
Validation Logic: If MTP-Hex depletes but 5-Hexynoic acid remains stable, the pyrimidine core is the reactive site. If neither depletes, MTP-Hex is definitively bioorthogonal to GSH.
Protocol 2: ADC Linker Assembly and CuAAC Bioconjugation
This workflow details the activation of MTP-Hex for payload attachment, followed by antibody conjugation[1].
Step-by-Step Methodology:
-
NHS Ester Activation: Dissolve MTP-Hex (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) dropwise. Stir for 2 hours at room temperature.
-
Filtration & Coupling: Filter the precipitated dicyclohexylurea (DCU). Add the amine-bearing cytotoxic payload (e.g., MMAE derivative, 0.9 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the filtrate. Stir for 4 hours to yield the MTP-alkyne-payload.
-
CuAAC Conjugation to mAb: Prepare a solution of azide-functionalized monoclonal antibody (2 mg/mL in PBS, pH 7.4). Add 5 molar equivalents of the MTP-alkyne-payload.
-
Catalyst Addition: Premix CuSO4 (1 mM) with THPTA ligand (5 mM) and sodium ascorbate (10 mM). Add this catalytic complex to the mAb mixture to initiate the click reaction.
-
Purification: After 2 hours at 25°C, purify the resulting ADC using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove copper and unreacted payload.
Fig 2: Step-by-step logical workflow for incorporating MTP-Hex into an Antibody-Drug Conjugate.
References
-
Comparative Study of Click Handle Stability in Common Ligation Conditions | Bioconjugate Chemistry Source: ACS Publications URL:[Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: ACS Publications URL:[Link]
- EP4552654A1 - Antibody-drug conjugate, and preparation method therefor and use thereof Source: Google Patents URL
Sources
- 1. EP4552654A1 - Antibody-drug conjugate, and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
An In-Depth Comparative Analysis of the Potential In Vivo Efficacy of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid and Structurally Related Compounds
This guide provides a comprehensive analysis of the potential in vivo efficacy of the novel compound, 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. Due to the absence of published in vivo data for this specific molecule, this document establishes a predictive framework by comparing it to structurally similar compounds with known biological activities. The analysis is grounded in the established pharmacology of its core components: the pyrimidine scaffold, the methylthio group, and the hexynoic acid chain. This guide is intended for researchers and professionals in drug development, offering insights into potential therapeutic applications and methodologies for future in vivo evaluation.
Introduction to 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid: A Structural Perspective
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is a unique small molecule characterized by three key structural features: a pyrimidine ring, a methylthio ether linkage, and a hex-5-ynoic acid tail. The pyrimidine core is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates, particularly in oncology and infectious diseases.[1][2][3][4] The hexynoic acid moiety provides a flexible carbon chain with a terminal alkyne, a functional group known for its utility in covalent interactions and as a synthetic handle.[5][6][7] The methylthio group can influence the compound's metabolic stability and electronic properties. While direct biological data for this compound is not publicly available, an analysis of its components allows for informed hypotheses regarding its potential therapeutic applications and mechanisms of action.
Comparative Efficacy of Structurally Related Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a broad spectrum of in vivo activities.[4] These compounds often function as inhibitors of key cellular enzymes, such as kinases, by mimicking endogenous nucleobases.
Anticancer Applications
Pyrimidine-based compounds have shown significant promise as anticancer agents, targeting various signaling pathways crucial for tumor growth and survival.[1][2][8] For instance, certain pyrimidine hybrids have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinases (CDK), and Epidermal Growth Factor Receptor (EGFR).[2] The in vivo efficacy of these compounds is often evaluated in xenograft models using immunodeficient mice.[2][9]
A notable example is a pyrimidine-based tubulin inhibitor, compound 8c, which demonstrated significant growth arrest in glioblastoma (GBM) cell lines at nanomolar concentrations. In vivo, this compound inhibited GBM xenograft growth by 66% in immunocompromised mice, highlighting the potential of pyrimidine scaffolds in treating aggressive cancers.[8]
Antimicrobial and Anti-inflammatory Properties
Beyond oncology, pyrimidine derivatives have been investigated for their antimicrobial and anti-inflammatory effects. For example, 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM) has shown potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) both in vitro and in a murine skin wound model.[10] In this in vivo model, DPTM promoted wound healing, reduced the bacterial load, and decreased the secretion of inflammatory cytokines like IL-6 and TNF-α.[10]
The Role of the Hexanoic Acid Chain and Sulfur-Containing Moieties
The hexanoic acid chain in the target molecule is another feature of interest. While 5-hexynoic acid itself is primarily used as a chemical tool for protein labeling[6], modified hexanoic acid derivatives have demonstrated significant biological activity in vivo.
A structurally analogous compound, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) from wasabi, which contains a six-carbon chain and a sulfur group, has well-documented anti-inflammatory and anticancer properties.[11][12] In vivo and in vitro studies have shown that 6-MSITC can suppress the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][13] Its mechanism of action involves the modulation of multiple signaling pathways, including MAPK and PI3K/AKT/mTOR.[12]
Furthermore, the antiviral compound Ingavirin (6-[2-(1H-imidazol-4-yl)ethylamino]-5-oxo-hexanoic acid) also features a modified hexanoic acid backbone and has demonstrated protective effects against influenza A virus, human parainfluenza virus, and human adenovirus in animal models.[14]
Postulated Mechanism of Action and Potential Signaling Pathways
Based on the analysis of its structural components, 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid could potentially act as a kinase inhibitor, given the prevalence of the pyrimidine core in such molecules.[2][8] The hexynoic acid tail might influence its binding affinity and pharmacokinetic properties. The compound's effects could be mediated through signaling pathways commonly dysregulated in cancer and inflammatory conditions.
Caption: Potential signaling pathways modulated by pyrimidine-based inhibitors.
Comparative Data Summary
The following table summarizes the in vivo efficacy of selected comparator compounds discussed in this guide.
| Compound Class/Name | Therapeutic Area | Animal Model | Key In Vivo Efficacy Results | Reference |
| Pyrimidine-based Tubulin Inhibitor (Compound 8c) | Anticancer (Glioblastoma) | Immunocompromised mice with GBM xenografts | 66% inhibition of tumor growth. | [8] |
| 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM) | Antibacterial (MRSA) | Murine skin wound model | Promoted wound healing, reduced bacterial burden, and decreased inflammatory cytokines. | [10] |
| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | Anti-inflammatory, Anticancer | Various mouse models | Suppresses inflammatory mediators and inhibits tumor growth. | [11][12] |
| Ingavirin | Antiviral | Mouse models of respiratory virus infection | Protective effects against influenza A, parainfluenza, and adenovirus. | [14] |
| Pyridopyrimidinones (Compound 17) | Anticancer (Breast Cancer) | HCC1954 tumor model in mice | Provided tumor regressions and a clear pharmacodynamic response. | [15] |
Methodologies for In Vivo Efficacy Assessment
To empirically determine the in vivo efficacy of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, a series of well-established preclinical experimental protocols should be employed. The choice of model will depend on the hypothesized therapeutic application.
General Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for in vivo efficacy testing of a novel compound.
Protocol for Anticancer Efficacy in a Xenograft Model
This protocol is adapted from standard methodologies for evaluating anticancer compounds in vivo.[2][9]
Objective: To assess the anti-tumor activity of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid in a human cancer cell line xenograft model.
Materials:
-
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
-
A suitable vehicle for drug formulation (e.g., a solution of DMSO, Tween 80, and saline)
-
Human cancer cell line (selected based on in vitro sensitivity)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation: Culture the selected human cancer cells under standard conditions. Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel). Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration: Prepare the test compound in a sterile vehicle at the desired concentrations. Administer the compound to the treatment groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at a specified dosing schedule (e.g., once daily for 21 days). The control group will receive the vehicle only.
-
Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for histopathological analysis and biomarker assessment (e.g., Western blot for pathway-specific proteins).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
Conclusion and Future Directions
While there is no direct in vivo data for 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, a comparative analysis of its structural components strongly suggests potential biological activity. The pyrimidine core is a well-validated pharmacophore in oncology and infectious diseases, and the hexanoic acid chain is present in other bioactive molecules. Based on this analysis, this novel compound warrants further investigation, particularly in the areas of cancer and inflammatory diseases. The provided experimental framework offers a robust starting point for its preclinical evaluation. Future studies should focus on determining its in vitro activity profile to guide the selection of appropriate in vivo models and to elucidate its precise mechanism of action.
References
- ResearchGate. (2025, September 12). Pyrimidine hybrids with in vivo anticancer therapeutic potential.
- BenchChem. (2025). Technical Support Center: In Vivo Delivery of Pyrimidine-Based SMG1 Inhibitors.
- PMC. Recent Advances in Pyrimidine-Based Drugs.
- PMC. (2024, April 16). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.
- MDPI. (2025, December 15). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Crucial Role of 5-Hexynoic Acid in Modern Pharmaceutical Synthesis.
- PubMed. Penta- and hexadienoic acid derivatives: a novel series of 5-lipoxygenase inhibitors.
- Cayman Chemical. 5-Hexynoic Acid (CAS 53293-00-8).
- PubChem. 5-Hexynoic acid | C6H8O2 | CID 143036.
- Chemsrc. (2025, August 25). 5-Hexynoic acid | CAS#:53293-00-8.
- PMC. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)
- PMC. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus.
- MilliporeSigma. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid.
- Preprints.org. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- MDPI. (2024, August 1). Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer's Disease, and Obesity.
- ResearchGate. (2024, August 1). (PDF) Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer's Disease, and Obesity.
- PMC. In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus.
- ResearchGate. (2024, March 13). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.
- PubMed. (2005, October 15). 6-(Methylsulfinyl)
- ResearchGate. (2025, October 15). (PDF) Activity of Ingavirin (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic Acid)
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Reproducibility of experiments using 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
The Definitive Guide: Reproducibility and Performance of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid in Targeted Covalent Inhibitor Design
As the landscape of drug discovery shifts toward irreversible target engagement, the demand for highly selective, reproducible covalent warheads has outpaced the utility of traditional Michael acceptors. For researchers developing Targeted Covalent Inhibitors (TCIs) and covalent PROTACs, 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4) [1] has emerged as a premier bifunctional building block.
This guide provides an objective, data-supported comparison of this compound against conventional alternatives, detailing the chemical causality behind its design and providing self-validating protocols to ensure absolute reproducibility in your synthetic workflows.
Structural Causality & Design Rationale
The architectural brilliance of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid lies in its tripartite structure, designed to solve specific thermodynamic and chemoselective bottlenecks in TCI synthesis:
-
The Functional Handle (Carboxylic Acid): Enables standard peptide coupling chemistry to attach the warhead to a target-binding ligand (e.g., a kinase scaffold or E3 ligase binder).
-
The Structural Geometry (Alkyne Linker): Unlike flexible PEG chains, the rigid alkyne vector reduces the entropic penalty upon protein binding, locking the warhead into a predictable trajectory toward the target cysteine.
-
The Masked Electrophile (2-Methylthiopyrimidine): The 2-sulfonylpyrimidine motif is a highly effective, stable replacement for acrylamide warheads, reacting with non-catalytic cysteines via Nucleophilic Aromatic Substitution ( SNAr )[2]. However, if a pre-oxidized 2-sulfonylpyrimidine were subjected to amide coupling, the amine ligand would erroneously attack the C2-position of the pyrimidine. The methylthio group acts as a chemically inert "mask" during coupling, which is later activated via controlled oxidation[3].
Structural logic and functional domains of the bifunctional building block.
Comparative Performance Analysis
When benchmarking 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid against industry-standard alternatives (Acrylamides and Chloroacetamides), the masked SNAr approach demonstrates superior chemoselectivity and physiological stability[4].
| Performance Metric | 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid | Acrylamide-PEG4-Acid | Chloroacetamide-Alkyl-Acid |
| Warhead Mechanism | Masked SNAr (Activated to Sulfone) | Michael Acceptor | SN2 Alkylator |
| Linker Geometry | Rigid (Alkyne) | Flexible (PEG) | Flexible (Alkyl) |
| Chemoselectivity | Excellent (Inert during coupling) | Moderate (Prone to Michael addition) | Poor (Highly reactive to amines) |
| Physiological Stability | High (Tunable reactivity) | Variable (Prone to GSH depletion) | Low (Rapid off-target binding) |
| Overall Reproducibility | High (Two-step controlled process) | Moderate (One-step, but side reactions) | Low (Significant purification issues) |
Data Synthesis: 2-sulfonylpyrimidines exhibit reduced off-target binding across kinome panels compared to acrylamides, while maintaining low nanomolar potency[2],[5].
Standardized Experimental Workflow
To guarantee reproducibility, the synthesis must be executed as a self-validating, two-step system.
Two-step workflow: Chemoselective amide coupling followed by controlled oxidation to the active TCI.
Protocol A: Chemoselective Amide Coupling
Causality: HATU is selected over EDC/HOBt because the hex-5-ynoic acid tail, adjacent to the rigid alkyne, can exhibit subtle steric constraints. HATU drives the formation of the highly reactive Atab-ester, maximizing yields without requiring elevated temperatures that might degrade complex ligands.
-
Preparation: Dissolve the amine-bearing target ligand (1.0 eq) and 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (1.1 eq) in anhydrous DMF (0.1 M).
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C under nitrogen.
-
Reaction: Warm to room temperature and stir for 2–4 hours.
-
Self-Validation Checkpoint:
-
In-process: TLC (Ninhydrin stain) must show the complete disappearance of the primary amine.
-
Post-process: LC-MS analysis must confirm the exact mass of the thioether intermediate. The absence of multi-addition products validates that the methylthio group remained perfectly inert.
-
-
Purification: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4 , and purify via flash chromatography.
Protocol B: Controlled Oxidation to the Active TCI
Causality: meta-Chloroperoxybenzoic acid (mCPBA) at strictly 2.2 equivalents and 0 °C is the precise stoichiometric and thermodynamic threshold required to fully oxidize the thioether to a sulfone without over-oxidizing the alkyne or the pyrimidine nitrogens[6].
-
Preparation: Dissolve the purified thioether intermediate (1.0 eq) in anhydrous DCM (0.05 M) and cool to 0 °C in an ice bath.
-
Oxidation: Slowly add a solution of mCPBA (2.2 eq, assuming 77% purity) in DCM dropwise over 15 minutes.
-
Reaction: Stir at 0 °C for 1–2 hours. Do not allow the reaction to warm to room temperature.
-
Self-Validation Checkpoint (Critical):
-
In-process: Monitor via LC-MS. The final spectra must show a precise +32 Da mass shift from the intermediate.
-
Troubleshooting: A +16 Da peak indicates incomplete oxidation (sulfoxide). A +48 Da peak indicates catastrophic over-oxidation (N-oxide formation).
-
-
Purification: Quench with saturated aqueous Na2S2O3 to destroy excess oxidant. Wash sequentially with saturated NaHCO3 and brine. Dry, concentrate, and purify via reverse-phase HPLC to yield the active TCI.
Troubleshooting Reproducibility
-
Issue: Alkyne Hydration during Workup.
-
Cause: Prolonged exposure to strongly acidic conditions can cause the alkyne linker to hydrate into a ketone.
-
Solution: Strictly avoid acidic aqueous workups (e.g., 1M HCl washes) during the amide coupling phase. Rely on neutral or slightly basic washes.
-
-
Issue: Poor Aqueous Solubility of the Final TCI.
-
Cause: The rigid alkyne and the pyrimidine ring are highly lipophilic.
-
Solution: If the final compound exhibits poor solubility in biological assays (a known issue with some 2-sulfonylpyrimidines[3]), ensure stock solutions are prepared in 100% molecular biology grade DMSO and diluted into assay buffer immediately prior to use, keeping final DMSO concentrations ≤ 1%.
-
References
-
Bricard, J., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 67(16), 14201-14218. URL:[Link]
-
Lulla, A., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2135-2145. URL:[Link]
-
Ohshita, J., et al. (2004). Synthesis and Properties of Bis(methylthio)dithienosilole and Its Oxides. Macromolecules, 37(22), 8214-8218. URL:[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. As a compound utilized in advanced research and drug development, its unique structure—incorporating a pyrimidine ring, a thioether linkage, and a carboxylic acid function—necessitates a multi-faceted approach to waste management. This guide is built upon the foundational principles of chemical safety, regulatory compliance, and environmental stewardship, offering a logical framework for laboratory professionals. In the absence of a specific, published disposal protocol for this exact molecule, the following procedures are synthesized from data on its constituent functional groups and established hazardous waste management protocols.
Part 1: Hazard Assessment and Physicochemical Properties
A thorough understanding of the compound's properties is the cornerstone of safe handling and disposal. The primary hazards associated with 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid are related to irritation and acute toxicity if ingested.
Functional Group Analysis:
-
Pyrimidine Core: Pyrimidine derivatives are common in bioactive molecules. While many are biodegradable, they should be treated as potentially hazardous chemical waste.[1][2] The ultimate catabolism of pyrimidines in biological systems yields simple, water-soluble compounds like CO2, water, and urea.[3][4]
-
Methylthio (Thioether) Group: Thioethers, like other organic sulfur compounds, can be malodorous and may produce toxic sulfur oxides upon combustion.[5] Oxidation of similar sulfur compounds (like thiols) with agents such as sodium hypochlorite (bleach) is a common laboratory practice to mitigate odor before disposal.
-
Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties. While concentrated or pure carboxylic acids are corrosive and require disposal as hazardous waste, very dilute aqueous solutions may, under strict local regulations, be neutralized to a safe pH for drain disposal.[6][7][8]
Table 1: Physicochemical and Hazard Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 2356229-56-4 | [9][10] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [9][10] |
| Molecular Weight | 236.29 g/mol | |
| Physical Form | Solid | |
| GHS Signal Word | Warning | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| GHS Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | |
Part 2: Immediate Safety and Handling Precautions
Prior to any disposal procedure, ensuring personal and environmental safety is paramount. The compound's identified hazards necessitate strict adherence to standard laboratory safety protocols.
Personal Protective Equipment (PPE): Based on the compound's hazard profile, the following PPE is mandatory when handling the pure substance or its waste:
-
Eye Protection: Safety glasses with side-shields or tightly-sealed safety goggles.[1]
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile).[1]
-
Skin and Body Protection: A laboratory coat and long-sleeved clothing to prevent skin contact.[1]
-
Respiratory Protection: All handling of solid material or concentrated solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhaling dust or aerosols.[1][7]
Spill Management: In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the affected area and ensure adequate ventilation.
-
Control and Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[7]
-
Collect Waste: Carefully scoop the contaminated absorbent material into a suitable, sealable container.
-
Label and Dispose: Label the container as "Hazardous Waste" with the full chemical name and associated hazards. Dispose of the container following the protocol for solid/concentrated waste outlined in Part 3.[7]
Part 3: Step-by-Step Disposal Protocol
The appropriate disposal pathway for 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is determined by the form and quantity of the waste. The following decision workflow provides a logical approach to selecting the correct procedure.
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Personal protective equipment for handling 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
Operational Safety and PPE Guide: Handling 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid
As a bifunctional building block containing both a thioether-substituted pyrimidine and a terminal carboxylic acid linked by an alkyne[1], 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid requires rigorous, field-proven handling protocols. This guide provides drug development professionals and laboratory scientists with the mechanistic reasoning behind required safety measures, ensuring a self-validating operational environment.
Mechanistic Hazard Profiling (The "Why" Behind the Safety)
To design an effective safety protocol, we must first understand the chemical causality behind the compound's hazards. This molecule exhibits three primary reactive domains that dictate its safety profile:
-
Carboxylic Acid Moiety: Acts as a Brønsted acid. Direct contact with moisture on the skin or eyes causes localized pH drops, leading to protein denaturation. This is the mechanistic basis for its classification as a Category 2 Skin and Eye Irritant (Skin Irrit. 2, Eye Irrit. 2)[2][3].
-
Methylthio (Thioether) Group: While generally stable under ambient conditions, thioethers are susceptible to oxidation and cleavage[4]. Exposure to strong reducing agents or concentrated mineral acids can cleave the methylthio group, potentially releasing methanethiol—a highly toxic gas with a severe olfactory hazard[5].
-
Aerosolization Potential: As a dry organic powder, it is prone to electrostatic accumulation. Uncontrolled handling can lead to aerosolization, presenting a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) risk via respiratory tract irritation[2][3].
Mechanistic hazard pathways based on the functional groups of the compound.
Mandatory Personal Protective Equipment (PPE) Matrix
Trustworthy safety systems rely on defensive layers. Below is the quantitative PPE matrix required for handling this compound, grounded in its specific chemical properties.
| PPE Category | Specification | Mechanistic Justification | Replacement / Maintenance |
| Hand Protection | Nitrile gloves (Min. 0.11 mm thickness) | Provides a robust barrier against solid organic acids and prevents dermal pH alteration. | Replace every 2 hours or immediately upon suspected contamination. |
| Eye Protection | ANSI Z87.1 tight-fitting safety goggles | Prevents ingress of fine crystalline dust, mitigating Category 2 serious eye irritation risks. | Inspect seals prior to each use; sanitize weekly. |
| Body Protection | Flame-resistant (FR) lab coat (100% cotton or Nomex) | Mitigates static discharge risks associated with dry powder handling. | Launder weekly through specialized chemical cleaning services. |
| Respiratory | N95/P100 particulate respirator | Required only if handling outside a certified fume hood to prevent STOT SE 3 respiratory hazards. | Discard after single use or if breathing resistance increases. |
Operational Workflow: Step-by-Step Handling Protocol
To ensure a self-validating safety system, follow this rigorous methodology when weighing or transferring the compound for synthesis or assay preparation.
-
Step 1: Environmental Verification
-
Conduct all open-container handling inside a certified Class II biological safety cabinet or a chemical fume hood.
-
Validation: Verify the digital airflow monitor reads a face velocity between 80–120 feet per minute (fpm) before opening the vial.
-
-
Step 2: Static Mitigation
-
Organic powders repel each other and aerosolize under static charge. Place an anti-static ionizer bar near the analytical balance.
-
Use a grounded, stainless-steel micro-spatula. Do not use plastic spatulas, which generate triboelectric charges.
-
-
Step 3: Closed-System Transfer
-
Tare an anti-static weighing boat.
-
Carefully transfer the required mass of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid[1].
-
Immediately transfer the solid into the reaction vessel and seal it with a septum before removing it from the fume hood.
-
-
Step 4: Decontamination
-
Residual carboxylic acids can degrade analytical balance components over time. Wipe down the spatula, balance pan, and hood surface with a mildly alkaline solution (e.g., 1% sodium bicarbonate in 70% ethanol) to neutralize the acid, followed by a pure water wipe.
-
Step-by-step operational workflow for the safe handling and transfer of the compound.
Spill Response and Disposal Plan
In the event of a breach in containment, immediate and procedural action is required to prevent exposure and environmental contamination[3].
Minor Spill Containment (<50g):
-
Do not sweep the dry powder, as the mechanical action induces aerosolization.
-
Cover the spilled powder with absorbent paper towels lightly dampened with a 1% sodium bicarbonate solution. This serves a dual purpose: it suppresses dust and neutralizes the carboxylic acid.
-
Carefully scoop the dampened mass using a non-sparking tool into a wide-mouth, sealable hazardous waste container.
Disposal Routing:
-
Label the container clearly as "Halogen-Free Organic Sulfur Waste."
-
Critical Warning: Never dispose of this compound in waste streams containing strong oxidizers (e.g., nitric acid, peroxides). The thioether moiety can undergo rapid, exothermic oxidation to a sulfoxide or sulfone, potentially causing a pressure burst in sealed waste containers[4][5].
References
- 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid - Advanced ChemBlocks. achemblock.com.
- SAFETY DATA SHEET - Vector SDS and Chemical Management. safeschoolssds.com.
- CAS 133944-74-8: 2-((Ethoxythioxo methyl)thio) - CymitQuimica. cymitquimica.com.
- SAFETY D
- Nickel-Catalyzed Metathesis between Carboxylic Acids and Thioesters. acs.org.
Sources
- 1. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid 95% | CAS: 2356229-56-4 | AChemBlock [achemblock.com]
- 2. visalia-keenan.newlook.safeschoolssds.com [visalia-keenan.newlook.safeschoolssds.com]
- 3. tacusil.com [tacusil.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 133944-74-8: 2-((Ethoxythioxo methyl)thio)-2-methylpro… [cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
